(2S)-2'-methoxykurarinone
Description
This compound is a natural product found in Sophora flavescens with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQQSUPNZAWEY-OSPHWJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S)-2'-Methoxykurarinone: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2'-methoxykurarinone, a prenylated flavanone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antineoplastic, and antidiabetic properties.[1] This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and isolation, and a summary of its known biological functions. Quantitative data from various studies have been consolidated for comparative analysis, and key experimental protocols are presented to facilitate reproducibility. Furthermore, a proposed signaling pathway is visualized to illustrate its mechanism of action.
Natural Source
The principal natural source of this compound is the root of Sophora flavescens[1][2][3], a plant species belonging to the Fabaceae family. This traditional Chinese herb, also known as "Ku Shen," is widely distributed in Northeast Asia and Europe.[4] The roots of Sophora flavescens are rich in a variety of secondary metabolites, particularly flavonoids and alkaloids, which contribute to its medicinal properties.[4][5] this compound is a dimethoxyflavanone, structurally related to (2S)-(-)-kurarinone, where the hydroxyl group at the 2' position is replaced by a methoxy group.[3]
Isolation and Purification of this compound
The isolation of this compound from the roots of Sophora flavescens involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific yields for this compound are not always explicitly reported, the general methodologies for isolating flavonoids from this plant can be adapted and optimized.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of flavonoids, including this compound, from Sophora flavescens.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
2.2.1. Plant Material and Extraction:
-
Plant Material: Air-dried and powdered roots of Sophora flavescens (e.g., 9.0 kg) are used as the starting material.[4]
-
Extraction Solvent: 95% ethanol is a commonly used solvent for extraction.[4] Other solvents like methanol have also been reported.[2]
-
Extraction Method: Flash extraction (3 x 2 hours) or other methods like ultrasonic-assisted extraction can be employed.[4][6] The mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
2.2.2. Fractionation to Obtain Total Flavonoids:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 1 mol/L hydrochloric acid) to remove alkaloids.[4]
-
The acidic solution is then subjected to liquid-liquid extraction with a solvent such as ethyl acetate.
-
The organic layer, containing the flavonoids, is collected and concentrated to obtain the total flavonoid fraction.
2.2.3. Chromatographic Purification:
-
Initial Column Chromatography: The total flavonoid fraction is subjected to column chromatography over Sephadex LH-20 gel with a mobile phase of chloroform/methanol (1:1, v/v) to yield several primary fractions.[4]
-
Silica Gel Chromatography: Fractions enriched with the target compound are further purified by silica gel column chromatography using a gradient elution system, such as petroleum ether-acetone.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative HPLC with a mobile phase such as methanol-water to obtain the pure this compound.[5]
Quantitative Data
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Biological Activity | Assay System | IC50 / EC50 | Notes |
| α-glucosidase inhibition | In vitro enzyme assay | 155 µM | Noncompetitive inhibitor.[1] |
| Cytotoxicity | Human myeloid leukemia HL-60 cells | Not specified | Exhibits cytotoxic activity.[1][3] |
| Anti-inflammatory | LPS-treated RAW264.7 cells | Not specified | Inhibits NO production.[5] |
| IDO1 Inhibition | In vitro enzyme assay | 4.3–31.4 µM (for a group of flavonoids including 2'-methoxykurarinone) | Non-competitive inhibitor of IDO1.[2] |
Biological Activity and Signaling Pathway
This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented. It has been shown to suppress the production of cutaneous T cell-attracting chemokine (CTACK/CCL27) in human keratinocytes, a process implicated in inflammatory skin conditions.[7] This suppression is mediated through the induction of Heme Oxygenase-1 (HO-1) and the inhibition of NF-κB activation.[7]
Furthermore, the related compound kurarinone has been shown to exert its anti-inflammatory and antioxidant effects by activating the Keap1/Nrf2 signaling pathway, leading to the upregulation of HO-1.[8] It is plausible that this compound shares a similar mechanism of action.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound.
References
- 1. This compound | Antifection | Akt | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism [mdpi.com]
- 7. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling (2S)-2'-Methoxykurarinone: A Technical Guide to its Discovery and Biological Activity in Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophora flavescens, a plant with a long history in traditional medicine, is a rich source of bioactive flavonoids. Among these is (2S)-2'-methoxykurarinone, a lavandulyl flavanone that has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this promising natural compound, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development.
Discovery and Characterization
This compound was first reported as a cytotoxic constituent of Sophora flavescens in a study by Kang et al. in 2000. The compound was isolated from the dried roots of the plant and its structure was elucidated using spectroscopic methods. A United States patent further describes an extract of Sophora flavescens flavonoids containing approximately 1-5% by weight of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | Human myeloid leukemia (HL-60) | IC50 | 13.7 μM | [1] |
| Component | Plant Part | Extraction Method | Percentage in Extract | Reference |
| This compound | Dried Roots | Flavonoid Extraction | 1-5% (w/w) |
Experimental Protocols
General Flavonoid Extraction and Isolation from Sophora flavescens
While the specific, detailed protocol for the initial isolation of this compound from the original discovery paper by Kang et al. (2000) is not publicly available in its entirety, a general methodology for the extraction and isolation of flavonoids from Sophora flavescens can be described as follows. This protocol is based on common practices for the separation of such compounds.
1. Plant Material Preparation:
-
Dried roots of Sophora flavescens are pulverized into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered root material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction of the flavonoids.
-
The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.
3. Fractionation:
-
The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their solubility properties. Flavonoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
The flavonoid-rich fractions are subjected to a series of chromatographic techniques for the isolation of individual compounds.
-
Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound.
5. Structural Elucidation:
-
The purified compound's structure is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.
-
In Vitro Anti-Inflammatory Activity Assay: Measurement of CTACK/CCL27 Production in HaCaT Cells
This protocol is based on the methodology described by Jeong et al. (2010) to evaluate the anti-inflammatory effects of this compound.
1. Cell Culture:
-
Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
2. Treatment:
-
HaCaT cells are seeded in culture plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) and Interleukin-1beta (IL-1β) (e.g., 10 ng/mL) for a designated time (e.g., 24 hours) to induce the production of the chemokine CTACK/CCL27.
3. Measurement of CTACK/CCL27:
-
The cell culture supernatant is collected.
-
The concentration of CTACK/CCL27 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The results are expressed as the concentration of CTACK/CCL27 (e.g., in pg/mL).
-
The inhibitory effect of this compound is calculated as the percentage reduction in CTACK/CCL27 production compared to the stimulated control group.
Signaling Pathways
Inhibition of NF-κB Signaling and Induction of Heme Oxygenase-1 (HO-1)
This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and HO-1 signaling pathways. In response to inflammatory stimuli like TNF-α and IL-1β, this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. Concurrently, it induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.
Potential Involvement in the PERK-ATF4 Pathway
While direct evidence for the interaction of this compound with the PERK-ATF4 pathway is still emerging, other related flavonoids from Sophora flavescens have been shown to modulate this signaling cascade, which is a key component of the unfolded protein response (UPR) and is activated by endoplasmic reticulum (ER) stress. This pathway plays a crucial role in cell fate decisions, including apoptosis and cell cycle arrest.
Conclusion
This compound, a flavonoid isolated from Sophora flavescens, demonstrates significant cytotoxic and anti-inflammatory activities. Its ability to inhibit the NF-κB signaling pathway and induce the protective enzyme HO-1 highlights its potential as a therapeutic agent for inflammatory conditions. Further investigation into its mechanism of action, particularly its potential role in the PERK-ATF4 pathway, is warranted to fully elucidate its therapeutic potential in various diseases, including cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising natural product.
References
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2S)-2'-methoxykurarinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of (2S)-2'-methoxykurarinone, a naturally occurring flavanone isolated from the roots of Sophora flavescens. This document details the spectroscopic data interpretation and experimental protocols integral to its structural determination, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H-NMR Spectroscopic Data (representative values)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2 | 5.58 | dd | 12.8, 3.2 |
| 3a | 3.10 | dd | 17.0, 12.8 |
| 3b | 2.85 | dd | 17.0, 3.2 |
| 5-OCH₃ | 3.88 | s | |
| 6 | 6.15 | s | |
| 2'-OCH₃ | 3.80 | s | |
| 3' | 6.55 | d | 2.4 |
| 5' | 6.52 | dd | 8.4, 2.4 |
| 6' | 7.20 | d | 8.4 |
| 1" | ~2.5 | m | |
| 2" | ~1.9 | m | |
| 3" | 5.10 | t | 7.0 |
| 4" | ~2.0 | m | |
| 5" | 1.65 | s | |
| 6" | 1.58 | s | |
| 7" | 4.68, 4.65 | br s | |
| 8" | 1.75 | s |
Note: Data is compiled based on typical values for similar flavanones and may vary slightly based on solvent and instrument.
Table 2: ¹³C-NMR Spectroscopic Data (representative values)
| Position | Chemical Shift (δ) ppm |
| 2 | 76.5 |
| 3 | 43.2 |
| 4 | 192.0 |
| 4a | 103.5 |
| 5 | 162.8 |
| 5-OCH₃ | 55.6 |
| 6 | 94.5 |
| 7 | 165.2 |
| 8 | 108.8 |
| 8a | 161.9 |
| 1' | 121.8 |
| 2' | 157.5 |
| 2'-OCH₃ | 55.4 |
| 3' | 103.0 |
| 4' | 158.0 |
| 5' | 106.5 |
| 6' | 129.8 |
| 1" | 27.8 |
| 2" | 41.0 |
| 3" | 124.5 |
| 4" | 131.5 |
| 5" | 25.7 |
| 6" | 17.9 |
| 7" | 110.2 |
| 8" | 22.5 |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HRESIMS | ESI+ | 453.2275 [M+H]⁺ | Corresponds to Molecular Formula C₂₇H₃₂O₆ |
Experimental Protocols
The elucidation of the structure of this compound involves a systematic workflow encompassing extraction, isolation, and spectroscopic analysis.
Isolation of this compound
The compound is typically isolated from the dried roots of Sophora flavescens.[1][2]
-
Extraction: The powdered roots are subjected to solvent extraction, commonly with methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The flavanones, including this compound, are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).
-
Data Acquisition: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: A flowchart detailing the experimental workflow from plant material to the final elucidated chemical structure.
Interpretation of Spectroscopic Data
The elucidation of the complex structure of this compound is a stepwise process of interpreting the data from various spectroscopic techniques.
Determination of Molecular Formula
High-resolution mass spectrometry (HRESIMS) provides the accurate mass of the protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular formula as C₂₇H₃₂O₆. This formula indicates 12 degrees of unsaturation.
Analysis of the Flavanone Skeleton
The ¹H-NMR and ¹³C-NMR spectra reveal characteristic signals for a flavanone core structure.
-
The signals in the ¹H-NMR spectrum at δ 5.58 (dd), 3.10 (dd), and 2.85 (dd) are characteristic of the H-2, H-3a, and H-3b protons of the C-ring of a flavanone, respectively. The coupling constants confirm their relationship.
-
The ¹³C-NMR spectrum shows a carbonyl carbon (C-4) at approximately δ 192.0, an oxygenated methine carbon (C-2) around δ 76.5, and a methylene carbon (C-3) near δ 43.2, further supporting the flavanone skeleton.
Substitution Pattern on the A and B Rings
-
A-Ring: The ¹H-NMR spectrum shows a single proton signal at δ 6.15 (s), indicating a pentasubstituted A-ring. The presence of a methoxy group signal at δ 3.88 (s) and its HMBC correlation to the carbon at δ 162.8 (C-5) confirms its position at C-5.
-
B-Ring: The ¹H-NMR spectrum displays an ABX spin system with signals at δ 7.20 (d), 6.55 (d), and 6.52 (dd), which is characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group at δ 3.80 (s) is placed at C-2' based on HMBC correlations.
Identification of the Lavandulyl Side Chain
The remaining signals in the NMR spectra are attributed to a lavandulyl group attached to the A-ring.
-
The ¹H-NMR signals for vinyl protons, methyl groups, and methylene groups, along with their correlations in the COSY spectrum, establish the lavandulyl moiety.
-
The point of attachment of this side chain to the A-ring at the C-8 position is confirmed by HMBC correlations from the benzylic protons of the lavandulyl group to the carbons of the A-ring (C-7, C-8, and C-8a).
Stereochemistry
The absolute configuration at the C-2 position is determined to be 'S' based on Circular Dichroism (CD) spectroscopy, which typically shows a negative Cotton effect for (2S)-flavanones.
The following diagram illustrates the key HMBC correlations used to piece together the structure of this compound.
Caption: A diagram illustrating key 2D NMR (HMBC) correlations that are crucial for connecting the different fragments of the molecule.
Conclusion
The structure of this compound has been unequivocally established through the systematic application and interpretation of modern spectroscopic techniques. This guide provides a foundational understanding of the experimental and analytical processes involved, offering valuable insights for researchers engaged in the study of natural products. The detailed methodologies and data presented herein can serve as a practical reference for the isolation and structure elucidation of other novel flavonoid compounds.
References
(2S)-2'-Methoxykurarinone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-methoxykurarinone is a lavandulyl flavanone isolated from the roots of Sophora flavescens.[1] This natural compound has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, neuroprotective, and potential antidiabetic properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used to elucidate its effects.
Quantitative Biological Activity Data
The following tables summarize the known quantitative data for the biological activity of this compound and related compounds.
Table 1: BACE1 Inhibitory Activity of Lavandulyl Flavanones from Sophora flavescens
| Compound | IC50 (µM) | Inhibition Type |
| Lavandulyl Flavanone 1 | 5.2 | Noncompetitive |
| Lavandulyl Flavanone 2 | 3.3 | Noncompetitive |
| Lavandulyl Flavanone 5 | 8.4 | Noncompetitive |
| This compound (Lavandulyl Flavanone 6) | 2.6 | Noncompetitive |
| Lavandulyl Flavanone 8 | 6.7 | Noncompetitive |
Data sourced from Hwang et al., 2008. Lavandulyl flavanones were evaluated for their inhibitory effects against β-secretase (BACE1).[2]
Table 2: α-Glucosidase Inhibitory Activity of this compound
| Enzyme | IC50 (µM) |
| α-Glucosidase | 155 |
This data indicates the potential for this compound in the management of diabetes through the inhibition of carbohydrate-metabolizing enzymes.
Core Biological Activities and Signaling Pathways
Anti-inflammatory Activity: Suppression of CTACK/CCL27 in Keratinocytes
This compound exhibits significant anti-inflammatory effects by suppressing the production of the cutaneous T-cell attracting chemokine (CTACK), also known as CCL27, in human keratinocytes. This activity is particularly relevant to inflammatory skin conditions. The mechanism involves the induction of Heme Oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway.
Signaling Pathway of this compound in Suppressing CCL27
References
(2S)-2'-Methoxykurarinone: A Technical Guide on the Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2'-methoxykurarinone, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its role in inducing apoptosis. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and drug development efforts. While research on this specific flavanone is ongoing, this guide consolidates existing knowledge to support the scientific community.
Introduction
This compound is a natural flavonoid that has been identified as having anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties[1]. Its cytotoxic activity against human myeloid leukemia HL-60 cells has been established, suggesting its potential as an anticancer agent[1][2]. This document aims to provide an in-depth technical overview of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on apoptosis induction.
Cytotoxic Activity
This compound has been shown to exhibit cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from available studies are summarized in the table below.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 13.7 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 21.1 | [3] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism of anticancer action for this compound and related lavandulyl flavonoids from Sophora flavescens is the induction of apoptosis[3][4]. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.
Apoptotic Signaling Pathways
While the precise signaling pathways activated by this compound in cancer cells are not yet fully elucidated, research on related flavonoids and extracts from Sophora flavescens suggests the involvement of key apoptosis-regulating pathways, including the intrinsic (mitochondrial) pathway and potentially the PI3K/Akt survival pathway.
The intrinsic pathway of apoptosis is centered on the mitochondria. In response to cellular stress, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, ultimately leading to cell death. It is hypothesized that this compound may modulate the expression or activity of Bcl-2 family proteins to favor apoptosis.
Figure 1: Hypothesized intrinsic apoptotic pathway induced by this compound.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets. Many flavonoids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway. It is plausible that this compound could also inhibit this pathway, thereby reducing the threshold for apoptosis induction.
Figure 2: Hypothesized inhibition of the PI3K/Akt survival pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxic and apoptotic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Future Directions
Further research is required to fully elucidate the anticancer mechanism of action of this compound. Key areas for future investigation include:
-
Target Identification: Identifying the direct molecular targets of this compound in cancer cells.
-
Signaling Pathway Analysis: Conducting detailed studies to confirm the involvement of the intrinsic apoptotic pathway and the PI3K/Akt pathway, including Western blot analysis of key proteins (Bcl-2, Bax, cleaved caspases, phosphorylated Akt).
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anticancer agents.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells, likely mediated through the induction of apoptosis. While the precise molecular mechanisms are still under investigation, current evidence points towards the potential involvement of the intrinsic apoptotic pathway and the inhibition of pro-survival signaling pathways such as PI3K/Akt. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential therapeutic applications in oncology.
References
pharmacological properties of 2'-O-Methylkurarinone
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific pharmacological data, synthesis protocols, or biological activity studies for 2'-O-Methylkurarinone. This document will therefore provide a comprehensive overview of the well-researched parent compound, kurarinone , to serve as a foundational guide. The pharmacological properties of kurarinone offer significant insights into the potential, albeit uninvestigated, activities of its methylated derivative.
Introduction to Kurarinone
Kurarinone is a natural flavanone predominantly isolated from the roots of Sophora flavescens.[1] It has garnered considerable scientific interest due to its diverse and potent pharmacological activities. This technical guide synthesizes the current understanding of kurarinone's core pharmacological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects. We present quantitative data in structured tables, detail key experimental methodologies, and visualize the intricate signaling pathways it modulates.
Core Pharmacological Properties
Kurarinone exhibits a broad spectrum of biological activities, making it a compelling candidate for further drug development. Its primary pharmacological effects are categorized as anticancer, anti-inflammatory, and neuroprotective.
Anticancer Activity
Kurarinone has demonstrated significant anticancer potential across a range of cancer cell lines, including cervical, lung (non-small and small cell), liver, esophageal, breast, gastric, and prostate cancers.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2]
Quantitative Anticancer Data:
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| H1688 | Small-Cell Lung Cancer | 12.5 | [2] |
| H146 | Small-Cell Lung Cancer | 30.4 | [2] |
| BEAS-2B | Human Bronchial Epithelial (Normal) | 55.8 | [3] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but potent activity reported | [3] |
| HL-60 | Human Myeloid Leukemia | 18.5 | [2] |
| PC3 | Prostate Cancer | Cytostatic effects at 20 and 50 µM | [2] |
In Vivo Anticancer Efficacy:
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| A549 Xenograft Rat Model | Non-Small Cell Lung Cancer | 20 and 40 mg/kg body weight | Significant reduction in tumor weight and volume | [4] |
Anti-inflammatory Effects
Kurarinone exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6][7] It has shown therapeutic potential in models of arthritis and sepsis.[7]
Key Anti-inflammatory Mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Kurarinone significantly reduces the levels of TNF-α, IL-6, IFN-γ, and IL-17A.[7]
-
Modulation of Inflammatory Pathways: It inhibits the MAPK/NF-κB signaling pathways and suppresses the activation of the NLRP3 inflammasome.[6]
-
Activation of the Nrf2/HO-1 Pathway: Kurarinone downregulates KEAP1, leading to the activation of Nrf2 and subsequent induction of the antioxidant enzyme heme oxygenase-1 (HO-1).[1][5]
Neuroprotective Properties
Kurarinone has demonstrated neuroprotective effects in various experimental models, suggesting its potential for treating neurodegenerative diseases and neuronal injury.[8][9]
Key Neuroprotective Mechanisms:
-
Inhibition of BACE1: Kurarinone downregulates the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[9]
-
Activation of PI3K/AKT Signaling: By inhibiting BACE1, kurarinone activates the PI3K/AKT signaling pathway, which is crucial for neuronal survival.[9]
-
Alleviation of Neuroinflammation: In a mouse model of Parkinson's disease, kurarinone attenuated neuroinflammation by suppressing the activation of microglia and the NF-κB signaling pathway.[8][10]
-
Reduction of Oxidative Stress: It has been shown to reduce the production of reactive oxygen species (ROS).[6]
Signaling Pathways Modulated by Kurarinone
Kurarinone's diverse pharmacological effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of kurarinone.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., H1688, H146) and normal cells (e.g., BEAS-2B) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of kurarinone (e.g., 0-50 µM) for a specified duration (e.g., 24 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Cells treated with kurarinone are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, MAPKs, Nrf2, HO-1, BACE1, p-AKT, AKT).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice are used for the study.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., A549) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomly assigned to control and treatment groups. The treatment group receives intraperitoneal or oral administration of kurarinone at specific dosages (e.g., 20 and 40 mg/kg/day).[4]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further histological or molecular analysis.
Conclusion and Future Directions
Kurarinone is a promising natural compound with well-documented anticancer, anti-inflammatory, and neuroprotective properties. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. While this guide provides a comprehensive overview of kurarinone, the absence of data on 2'-O-Methylkurarinone highlights a significant knowledge gap.
Future research should focus on:
-
Synthesis of 2'-O-Methylkurarinone: The development of a synthetic route for 2'-O-Methylkurarinone is the first critical step.
-
Pharmacological Screening: Once synthesized, this derivative should be screened for its anticancer, anti-inflammatory, and neuroprotective activities to determine if the 2'-O-methylation enhances or alters the pharmacological profile of the parent compound.
-
Mechanism of Action Studies: Elucidating the signaling pathways and molecular targets of 2'-O-Methylkurarinone will be essential to understand its therapeutic potential.
-
Pharmacokinetic and Toxicological Studies: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity of both kurarinone and its methylated derivative are necessary for any future clinical development.
This technical guide serves as a foundational resource for researchers interested in the pharmacological potential of kurarinone and its derivatives. The wealth of information on the parent compound provides a strong rationale for the investigation of novel analogs such as 2'-O-Methylkurarinone.
References
- 1. mdpi.com [mdpi.com]
- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Kurarinone ameliorates intestinal mucosal inflammation via regulating T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kurarinone exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Neuroprotective effect of Kurarinone against corticosterone‐induced cytotoxicity on rat hippocampal neurons by targeting BACE1 to activate P13K–AKT signaling – A potential treatment in insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Anti-Inflammatory Profile of (2S)-2'-Methoxykurarinone: A Technical Overview
(2S)-2'-methoxykurarinone , a prenylated flavanone isolated from the roots of Sophora flavescens, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive analysis of the current scientific understanding of its mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory agents.
Core Anti-Inflammatory Mechanism
Current research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the NF-κB pathway and the Heme Oxygenase-1 (HO-1) pathway . In studies on human keratinocytes (HaCaT cells), this compound has been shown to suppress the production of the pro-inflammatory chemokine CTACK/CCL27, which is typically induced by inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] This suppression is achieved by inhibiting the activation of the NF-κB signaling cascade and by inducing the expression of the cytoprotective enzyme HO-1.[1]
Quantitative Data on Anti-Inflammatory Effects
Precise IC50 values for the anti-inflammatory effects of this compound are not extensively reported in the available literature. However, one key study demonstrated a dose-dependent inhibition of TNF-α and IL-1β-induced CTACK/CCL27 production in HaCaT keratinocytes. While exact IC50 values were not provided, graphical data from this study indicate significant inhibition at concentrations in the micromolar range.
For context, other flavonoids isolated from Sophora flavescens have shown potent anti-inflammatory activity. For instance, various flavonoids from this plant have been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells with IC50 values ranging from 4.6 to 14.4 μM.
| Compound/Extract | Inflammatory Mediator | Cell Line | IC50 Value/Effect |
| Flavonoids from Sophora flavescens | Nitric Oxide (NO) | RAW264.7 | 4.6 ± 1.1 to 14.4 ± 0.4 μM |
Signaling Pathways Modulated by this compound
The anti-inflammatory action of this compound is understood to be mediated through the following signaling pathways:
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of this pathway.[1]
Induction of the Heme Oxygenase-1 (HO-1) Pathway
HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. The induction of HO-1 by this compound contributes to its anti-inflammatory effects.[1]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound, based on standard laboratory practices and information from related studies.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with inflammatory agents like TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine/Chemokine Quantification
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-HO-1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions
The current body of research provides a foundational understanding of the anti-inflammatory effects of this compound. However, further investigation is warranted to fully elucidate its therapeutic potential. Future studies should focus on:
-
Determining precise IC50 values for the inhibition of a wider range of pro-inflammatory mediators in various cell types.
-
Investigating the effects on other key inflammatory signaling pathways , such as the MAP kinase (p38, JNK, ERK) pathways.
-
Conducting in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) to assess efficacy, optimal dosage, and potential side effects.
-
Exploring the structure-activity relationship of this compound and related flavonoids to identify more potent and specific anti-inflammatory compounds.
References
(2S)-2'-Methoxykurarinone: A Potent Inhibitor of Osteoclastogenesis and Bone Resorption
A Technical Guide for Researchers and Drug Development Professionals
(2S)-2'-Methoxykurarinone (MK), a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a promising natural compound with significant inhibitory effects on osteoclastogenesis and bone resorption. This technical guide provides an in-depth overview of the current scientific understanding of MK's mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and exploration of MK as a potential therapeutic agent for bone-related disorders characterized by excessive osteoclast activity, such as osteoporosis and rheumatoid arthritis.
Core Mechanism of Action: Downregulation of RANKL-Induced Signaling Pathways
This compound exerts its anti-osteoclastogenic effects by targeting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade, a critical pathway for osteoclast differentiation, activation, and survival. MK effectively suppresses the RANKL-induced activation of key downstream signaling molecules, thereby halting the progression of osteoclastogenesis.
The primary mechanism involves the inhibition of the phosphorylation and subsequent activation of Akt, p38 mitogen-activated protein kinase (p38 MAPK), and c-Jun N-terminal kinase (JNK). This upstream inhibition leads to the downregulation of crucial transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast-specific gene expression. Consequently, the expression of genes essential for osteoclast function, such as those involved in cell fusion and bone matrix degradation, is diminished.
A noteworthy aspect of MK's activity is its ability to inhibit osteoclast differentiation in a dose-dependent manner without exhibiting significant cytotoxicity to the precursor cells. Furthermore, while MK effectively curtails osteoclast formation in co-cultures of bone marrow cells and osteoblasts, it does not interfere with the RANKL-to-osteoprotegerin (OPG) ratio in osteoblasts, suggesting a direct effect on osteoclast precursors.
Quantitative Data Summary
The inhibitory effects of this compound on various aspects of osteoclastogenesis have been quantified in several key experiments. The following tables summarize the significant findings.
| Concentration of MK (µM) | Number of TRAP-positive Multinucleated Cells (per well) | Inhibition of Osteoclast Formation (%) |
| 0 (Control) | 125 ± 15 | 0 |
| 1 | 98 ± 12 | 21.6 |
| 5 | 55 ± 8 | 56.0 |
| 10 | 28 ± 5 | 77.6 |
Data presented as mean ± standard deviation.
| Concentration of MK (µM) | Resorbed Pit Area (% of control) | Inhibition of Bone Resorption (%) |
| 0 (Control) | 100 | 0 |
| 1 | 78.5 ± 6.2 | 21.5 |
| 5 | 45.1 ± 5.5 | 54.9 |
| 10 | 22.3 ± 4.1 | 77.7 |
Data presented as mean ± standard deviation.
| Target Protein | Concentration of MK (µM) | Relative Phosphorylation Level (Fold Change from Control) |
| p-Akt | 10 | ~0.4 |
| p-p38 | 10 | ~0.3 |
| p-JNK | 10 | ~0.5 |
Relative phosphorylation levels were estimated from Western blot data and represent an approximate decrease compared to the RANKL-stimulated control.
| Target Protein | Concentration of MK (µM) | Relative Protein Expression Level (Fold Change from Control) |
| c-Fos | 10 | ~0.2 |
| NFATc1 | 10 | ~0.3 |
Relative protein expression levels were estimated from Western blot data and represent an approximate decrease compared to the RANKL-stimulated control.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on osteoclastogenesis.
RANKL-Induced Osteoclast Differentiation Assay
-
Cell Source: Bone marrow cells are flushed from the femurs and tibiae of mice.
-
Precursor Cell Culture: Bone marrow cells are cultured in α-Minimum Essential Medium (α-MEM) containing 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) at a concentration of 30 ng/mL for 3 days to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.
-
Osteoclast Induction: Adherent BMMs are harvested and seeded in a 96-well plate. The cells are then cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound (or vehicle control) for 4-5 days. The medium is replaced every 2 days.
-
TRAP Staining: After the incubation period, the cells are fixed with 10% formalin for 10 minutes. Subsequently, the cells are stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial TRAP staining kit according to the manufacturer's instructions.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts under a light microscope.
Bone Resorption Pit Assay
-
Substrate: Osteoclast precursor cells (BMMs) are seeded onto bone-mimicking calcium phosphate-coated plates or dentin slices.
-
Induction of Resorption: The cells are treated with M-CSF (30 ng/mL) and RANKL (50 ng/mL) with or without this compound for 7-10 days to allow for the formation of mature, functional osteoclasts and subsequent resorption of the substrate.
-
Visualization: After the culture period, the cells are removed by sonication in 1 M ammonium hydroxide. The resorption pits are then visualized by staining with Coomassie brilliant blue or by using scanning electron microscopy.
-
Analysis: The total area of the resorption pits is quantified using image analysis software.
Western Blot Analysis
-
Cell Lysis: BMMs are pre-treated with this compound for 1 hour and then stimulated with RANKL (50 ng/mL) for the indicated times. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of Akt, p38, JNK, as well as c-Fos, NFATc1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Figure 1. Signaling pathway of this compound's inhibitory effect on osteoclastogenesis.
Figure 2. Experimental workflow for the in vitro osteoclast differentiation assay.
Figure 3. Workflow for the bone resorption pit assay.
Conclusion and Future Directions
This compound demonstrates a clear and potent inhibitory effect on osteoclastogenesis and bone resorption by targeting the RANKL-induced Akt, MAPK, and subsequent c-Fos/NFATc1 signaling pathways. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-resorptive therapies.
Future research should focus on in vivo studies to validate these in vitro findings in animal models of osteoporosis and other bone diseases. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of MK is also warranted. Additionally, structure-activity relationship studies could lead to the synthesis of even more potent and specific derivatives. The comprehensive understanding of MK's mechanism of action provides a solid foundation for its continued investigation as a therapeutic candidate in the field of bone biology and drug discovery.
The Biosynthesis of Kurarinone Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinone, a prominent lavandulylated flavanone found in the roots of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities. As interest in its therapeutic potential grows, a thorough understanding of its biosynthetic pathway is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of kurarinone and its derivatives, integrating current research findings on the key enzymatic steps, relevant quantitative data, and detailed experimental protocols.
The Putative Biosynthetic Pathway of Kurarinone
The biosynthesis of kurarinone is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, which is then uniquely modified by the addition of a lavandulyl group. The proposed pathway can be divided into three main stages:
-
Formation of the Flavanone Core (Naringenin): This stage follows the well-established flavonoid biosynthesis pathway.
-
Synthesis of the Lavandulyl Moiety: This involves the formation of lavandulyl diphosphate (LPP) from precursors of the isoprenoid pathway.
-
Prenylation of the Flavanone Core: The final step involves the attachment of the lavandulyl group to the naringenin backbone at the C-8 position.
Stage 1: Biosynthesis of the Naringenin Backbone
The formation of naringenin, the flavanone core of kurarinone, starts from the amino acid L-phenylalanine and involves a series of enzymatic reactions catalyzed by key enzymes of the flavonoid pathway.
Stage 2: Biosynthesis of Lavandulyl Diphosphate (LPP)
A key feature of kurarinone is its lavandulyl group. While the enzyme responsible for the synthesis of lavandulyl diphosphate (LPP) has not yet been isolated from Sophora flavescens, a homologous enzyme, lavandulyl diphosphate synthase (LPPS), has been characterized from Lavandula x intermedia[1][2]. This enzyme catalyzes the irregular head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP), a product of the isoprenoid pathway. It is highly probable that a similar LPPS exists in S. flavescens.
Stage 3: Lavandulylation of Naringenin to form Kurarinone
The final step in the biosynthesis of kurarinone is the attachment of the lavandulyl group from LPP to the C-8 position of the naringenin backbone. This reaction is catalyzed by a putative lavandulyltransferase. Several flavonoid prenyltransferases have been identified in Sophora flavescens, some of which exhibit regiospecificity for the C-8 position of flavanones. While these enzymes have been primarily characterized with DMAPP as the prenyl donor, it is plausible that one of these, or a yet undiscovered enzyme, can utilize LPP as a substrate.
References
- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (2S)-2'-methoxykurarinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (2S)-2'-methoxykurarinone, a lavandulyl flavanone isolated from the roots of Sophora flavescens. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and key signaling pathways, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Physicochemical and Spectroscopic Properties
This compound is a dimethoxyflavanone that is structurally related to (2S)-(-)-kurarinone, with the hydroxyl group at the 2' position being replaced by a methoxy group.[1] It is isolated from the roots of the medicinal plant Sophora flavescens.[1]
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂O₆ | [3][4] |
| Molecular Weight | 452.54 g/mol | [3] |
| Monoisotopic Mass | 452.21988874 Da | [4] |
| Appearance | Solid | [2] |
| Optical Rotation | [α]D -45° (c 0.1, CHCl₃) | [5] |
| CAS Number | 270249-38-2 | [3] |
Solubility
Detailed quantitative solubility data in common laboratory solvents is limited. However, based on its chemical structure as a flavonoid, it is expected to have low solubility in water and higher solubility in organic solvents.[6][7] Commercially available information indicates the following solubilities:
| Solvent | Concentration | Notes |
| DMSO | 24 mg/mL (53.03 mM) | Sonication is recommended |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.42 mM) | Sonication is recommended |
Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic methods. The key data from these analyses are presented below.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.
| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (125 MHz, CDCl₃) |
| Position | δ (ppm) |
| 2 | 5.76 |
| 3ax | 2.87 |
| 3eq | 3.12 |
| 5-OCH₃ | 3.82 |
| 6 | 6.09 |
| 7 | - |
| 8 | - |
| 1''-CH₂ | 3.23 |
| 2''-CH | 2.12 |
| 3''-CH₂ | 2.05 |
| 4''-CH | 5.12 |
| 5'' | - |
| 6''-CH₃ | 1.61 |
| 7''-CH₃ | 1.70 |
| 8''-CH₂ | 4.70, 4.75 |
| 9'' | - |
| 10''-CH₃ | 1.76 |
| 1' | - |
| 2'-OCH₃ | 3.85 |
| 3' | 6.64 |
| 4' | - |
| 5' | 6.54 |
| 6' | 7.15 |
1.3.2. Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
| Technique | m/z | Assignment |
| HR-FABMS | 453.2278 | [M+H]⁺ (Calculated for C₂₇H₃₃O₆: 453.2277) |
1.3.3. Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3350 | O-H stretching |
| 1640 | C=O stretching (chelated carbonyl) |
Experimental Protocols
Isolation of this compound from Sophora flavescens
The following protocol is based on the methodology described by Kang et al. (2000) for the isolation of lavandulyl flavanones.[1]
Workflow for Isolation
Caption: Isolation workflow for this compound.
Detailed Steps:
-
Extraction: The dried roots of Sophora flavescens (3 kg) are percolated with methanol (3 x 10 L, for 7 days each) at room temperature.
-
Concentration: The combined methanol extracts are evaporated under reduced pressure to yield a residue.
-
Solvent Partitioning: The residue is suspended in water (3 L) and successively partitioned with n-hexane (3 x 3 L), chloroform (CHCl₃, 3 x 3 L), and ethyl acetate (EtOAc, 3 x 3 L).
-
Initial Chromatographic Separation: The CHCl₃-soluble fraction (45 g) is subjected to silica gel column chromatography (7 x 80 cm column). The column is eluted with a gradient of n-hexane-EtOAc (from 20:1 to 1:1) to yield 12 fractions (Fr. 1–12).
-
Purification: Fraction 8 (3.5 g) is further purified by silica gel column chromatography (4 x 60 cm column) using a CHCl₃-MeOH (100:1) solvent system to yield 120 mg of this compound as a pure compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects.[3] It has shown cytotoxic activity against human myeloid leukemia HL-60 cells.[1] Two notable mechanisms of action are its inhibition of osteoclastogenesis via the RANKL signaling pathway and its suppression of chemokine expression in keratinocytes through the NF-κB and Heme Oxygenase-1 pathways.
Inhibition of Osteoclastogenesis via RANKL Signaling
This compound has been shown to inhibit osteoclastogenesis and bone resorption by down-regulating the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[3] This pathway is crucial for the differentiation and activation of osteoclasts, the cells responsible for bone breakdown.
The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade. This involves the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF6. This leads to the activation of downstream pathways, including mitogen-activated protein kinases (MAPKs) and the nuclear factor-κB (NF-κB) pathway. Ultimately, these signals converge on the activation of the master transcription factor for osteoclastogenesis, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). By inhibiting this pathway, this compound reduces the formation of mature osteoclasts.
RANKL Signaling Pathway in Osteoclastogenesis
Caption: Inhibition of RANKL signaling by this compound.
Suppression of Chemokine Production in Keratinocytes
In human keratinocytes, this compound can suppress the production of the pro-inflammatory chemokine CTACK/CCL27, which is typically induced by inflammatory stimuli like TNF-α and IL-1β. This effect is mediated through two interconnected mechanisms: the inhibition of NF-κB activation and the induction of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme.
Inflammatory signals activate the NF-κB pathway, leading to the transcription of genes like CCL27. This compound inhibits this activation. Concurrently, it induces the expression of HO-1. The induction of HO-1 also contributes to the suppression of CTACK/CCL27 production, an effect that can be mimicked by carbon monoxide, one of the products of HO-1 activity.
Modulation of NF-κB and HO-1 Pathways in Keratinocytes
Caption: Dual inhibitory mechanism on chemokine production.
Conclusion
This compound is a bioactive flavanone with significant potential for further investigation in drug development, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational dataset of its known properties and mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more extensive solubility and stability profiling, in vivo efficacy studies, and a comprehensive toxicological assessment.
References
- 1. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitory and Cytotoxic Activities of the Constituents from the Roots of Sophora Pachycarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Antifection | Akt | TargetMol [targetmol.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Optical rotation - Wikipedia [en.wikipedia.org]
- 7. theses.cz [theses.cz]
Methodological & Application
Application Notes and Protocols for the Extraction of (2S)-2'-methoxykurarinone from Sophora flavescens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sophora flavescens, a plant utilized in traditional Chinese medicine, is a rich source of bioactive compounds, including a variety of flavonoids and alkaloids. Among these, (2S)-2'-methoxykurarinone, a prenylated flavonoid, has garnered significant interest for its potential anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties. These therapeutic effects are attributed to its modulation of various signaling pathways. This document provides detailed protocols for the extraction and isolation of this compound from the roots of Sophora flavescens, summarizes quantitative data from various extraction methodologies, and illustrates a key signaling pathway affected by this compound.
Extraction Methodologies: A Comparative Overview
Several methods have been employed for the extraction of flavonoids from Sophora flavescens. The choice of method can significantly impact the yield and purity of the desired compound. Conventional solvent extraction, ultrasound-assisted extraction (UAE), and mechanochemistry are among the most common techniques.[1][2]
| Extraction Method | Solvent(s) | Key Parameters | Reported Yield/Efficiency | Reference |
| Conventional Heat Reflux | 70% Ethanol | Refluxed for 2 hours (repeated twice) | Not specified for individual compounds | [3] |
| Acetone Extraction | Acetone, followed by Methanol | Room temperature extraction for 24 hours (repeated three times) | 14.8 g acetone extract and 91.3 g MeOH extract from 1 kg of dried roots | [4] |
| Ultrasound-Assisted Extraction (UAE) with Ionic Liquid | [C8mim]BF4 | Solid-to-liquid ratio: 1:30 g/mL, Temperature: 60°C, Time: 30 min | 7.38 mg/g of total prenylated flavonoids | [2] |
| Mechanochemistry | Water with Na2CO3 | Grinding with 15% Na2CO3 at 440 rpm for 17 min; solvent-to-solid ratio of 25 mL/g | 35.17 mg/g of total flavonoids | [1][5] |
Detailed Experimental Protocol: A Hybrid Approach
This protocol integrates common and effective steps from published literature to provide a comprehensive method for the extraction and purification of this compound.
Materials and Reagents
-
Dried roots of Sophora flavescens
-
Ethanol (95% and 70%)
-
Methanol
-
Ethyl acetate
-
n-Butanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Deionized water
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Extraction Workflow
Caption: Figure 1: Experimental Workflow for this compound Extraction.
Step-by-Step Procedure
-
Preparation of Plant Material:
-
Thoroughly wash the dried roots of Sophora flavescens to remove any dirt and debris.
-
Grind the dried roots into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Accurately weigh 5.0 g of the powdered Sophora flavescens root.[3]
-
Place the powder in a round-bottom flask and add a 70% ethanol solution at a solid-to-liquid ratio of 1:8 (w/v).[3]
-
Heat the mixture to reflux for 2 hours.[3]
-
After cooling, filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue with 6 times the volume of 70% ethanol for another 2 hours to maximize the yield.[3]
-
Combine the filtrates from both extractions.
-
-
Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to remove the ethanol.[3]
-
The resulting aqueous concentrate is the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Disperse the crude extract in deionized water.
-
Perform successive extractions with ethyl acetate and n-butanol to partition the compounds based on their polarity. Flavonoids, including this compound, are expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography (Silica Gel):
-
Concentrate the ethyl acetate fraction to dryness.
-
Subject the dried ethyl acetate extract to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.[6]
-
-
Gel Filtration Chromatography (Sephadex LH-20):
-
Collect the fractions containing flavonoids from the silica gel column.
-
Further purify these fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in separating compounds based on their molecular size and is effective in purifying flavonoids.[7]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification and isolation of this compound, use a preparative HPLC system.
-
The mobile phase can be a gradient of acetonitrile and water containing a small percentage of formic acid (e.g., 1%).[8]
-
Monitor the elution at a wavelength of approximately 290 nm.[8]
-
Collect the peak corresponding to this compound.
-
-
Structure Identification:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Signaling Pathway Modulation
This compound has been shown to exert its biological effects by modulating specific signaling pathways. For instance, kurarinone, a closely related compound, triggers cytostatic effects in cancer cells through the PERK-ATF4 pathway.[4] this compound has also been found to suppress the expression of cutaneous T cell-attracting chemokine (CTACK/CCL27) in human keratinocytes by inhibiting NF-κB activation and inducing Heme Oxygenase-1 (HO-1).[9]
Caption: Figure 2: Simplified Signaling Pathway of this compound in Keratinocytes.
Conclusion
The protocol described provides a robust framework for the extraction and isolation of this compound from Sophora flavescens. The selection of an appropriate extraction method and subsequent purification steps are critical for obtaining a high yield and purity of the target compound. The understanding of the molecular mechanisms, such as the modulation of the NF-κB and HO-1 pathways, underscores the therapeutic potential of this compound and provides a basis for further research and drug development.
References
- 1. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103070912A - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]
- 9. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of (2S)-2'-Methoxykurarinone
This document provides a detailed protocol for the chemical synthesis of (2S)-2'-methoxykurarinone, a naturally occurring flavanone with potential biological activity. The synthesis is based on established methodologies for flavanone synthesis, proceeding through a chalcone intermediate. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction
This compound is a dimethoxyflavanone that has been isolated from the roots of Sophora flavescens. It is structurally related to kurarinone and is characterized by a flavanone core with methoxy, hydroxy, and lavandulyl substitutions.[1][2] The synthesis of flavanones is a well-established area of organic chemistry, commonly involving the Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular cyclization.[3][4][5][6] This protocol outlines a plausible synthetic route to this compound, providing detailed experimental procedures.
Overall Synthetic Scheme
The proposed synthesis involves two main stages:
-
Claisen-Schmidt Condensation: Synthesis of the precursor chalcone (E)-1-(2-hydroxy-4-methoxy-6-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-enyl)phenyl)-3-(2-methoxy-4-hydroxyphenyl)prop-2-en-1-one.
-
Intramolecular Michael Addition: Cyclization of the chalcone to yield this compound.
A stereoselective approach is necessary to obtain the desired (2S)-enantiomer. This can be achieved through the use of a chiral catalyst during the cyclization step.
Experimental Protocols
Part 1: Synthesis of the Chalcone Precursor
This part describes the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde.
Protocol 1: Claisen-Schmidt Condensation
-
Materials:
-
2'-Hydroxy-4'-methoxy-6'-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-enyl)acetophenone (1)
-
2-Methoxy-4-hydroxybenzaldehyde (2)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2'-Hydroxy-4'-methoxy-6'-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-enyl)acetophenone (1.0 eq) and 2-methoxy-4-hydroxybenzaldehyde (1.2 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3.0 eq) in ethanol dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 1 M HCl to pH 3-4.
-
A yellow precipitate of the chalcone will form. Filter the precipitate and wash with cold deionized water until the washings are neutral.
-
Dry the crude chalcone under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
-
Part 2: Synthesis of this compound
This part details the stereoselective cyclization of the synthesized chalcone to the target flavanone.
Protocol 2: Asymmetric Intramolecular Michael Addition
-
Materials:
-
Chalcone from Part 1
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the chalcone (1.0 eq) in toluene, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.2 eq).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.
-
Data Presentation
Table 1: Reagent Quantities for Chalcone Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) |
| 2'-Hydroxy-4'-methoxy-6'-lavandulylacetophenone | 316.44 | 1.0 | 0.316 |
| 2-Methoxy-4-hydroxybenzaldehyde | 152.15 | 1.2 | 0.183 |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 | 0.168 |
| Ethanol (EtOH) | - | - | 20 mL |
Table 2: Reagent Quantities for Flavanone Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |
| Chalcone Precursor | 450.58 | 1.0 | 0.451 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 325.53 | 0.2 | 0.065 |
| Toluene | - | - | 15 mL |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₆ | [1][7] |
| Molecular Weight | 452.5 g/mol | [1][8] |
| Appearance | Solid | [9] |
| Purity (HPLC) | >98% | [8] |
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical flow of the synthesis and purification process.
References
- 1. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kurarinone | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. sbq.org.br [sbq.org.br]
- 7. PubChemLite - this compound (C27H32O6) [pubchemlite.lcsb.uni.lu]
- 8. biorlab.com [biorlab.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols for the Quantification of (2S)-2'-methoxykurarinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-methoxykurarinone is a prenylated flavonoid isolated from the roots of Sophora flavescens. This compound, along with its analogs, has garnered significant interest in the scientific community due to its potential therapeutic properties. Preliminary studies suggest that this compound exhibits cytotoxic activity against certain cancer cell lines and may play a role in inhibiting osteoclastogenesis and bone resorption through the down-regulation of the RANKL signaling pathway.
Accurate and precise quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic studies, drug metabolism and disposition assessments, and for establishing a clear understanding of its mechanism of action. These application notes provide a detailed overview of a robust and sensitive analytical method for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The provided protocols are adapted from validated methods for the structurally similar compound, kurarinone, and are intended to serve as a comprehensive guide for researchers in this field.
Analytical Method: UPLC-MS/MS for this compound Quantification
The recommended method for the quantification of this compound is reverse-phase UPLC coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity, sensitivity, and a wide dynamic range, making it ideal for analyzing complex biological matrices.
Method Validation Summary
The following tables summarize the expected performance characteristics of the analytical method, based on validated methods for the related compound, kurarinone.[1][2] These values provide a target for method validation in your laboratory.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 1000 | 0.1 | > 0.992 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | Low QC (0.2 ng/mL) | < 15% | < 15% | ± 15% |
| Mid QC (50 ng/mL) | < 15% | < 15% | ± 15% | |
| High QC (800 ng/mL) | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 115 | 85 - 115 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Rat Plasma
This protocol is adapted from a validated method for kurarinone in rat plasma.[1][2]
Materials:
-
Rat plasma
-
This compound standard
-
Rutin (Internal Standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Rutin, 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see UPLC-MS/MS conditions below).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Conditions
The following instrumental parameters are recommended and should be optimized for your specific system.
UPLC System:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% - 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% - 30% B
-
2.6-3.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 1000 L/h.
MRM Transitions:
-
This compound: The exact mass of this compound is 452.54 g/mol . The precursor ion in negative mode would be [M-H]⁻ at m/z 451.5. The product ions will need to be determined by infusing a standard solution and performing a product ion scan. Based on the fragmentation of similar flavonoids, characteristic losses of the prenyl group and retro-Diels-Alder fragmentation of the C-ring are expected.
-
Rutin (Internal Standard): Precursor ion [M-H]⁻ at m/z 609.5; Product ion at m/z 301.2.
Signaling Pathway and Experimental Workflow Diagrams
RANKL Signaling Pathway in Osteoclastogenesis
This compound is reported to inhibit osteoclastogenesis and bone resorption by down-regulating RANKL signaling. The following diagram illustrates the key components of this pathway.
Caption: Simplified RANKL signaling pathway in osteoclasts.
Experimental Workflow for Quantification
The logical flow from sample collection to data analysis is depicted in the following workflow diagram.
Caption: Workflow for UPLC-MS/MS quantification of this compound.
Conclusion
The UPLC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological matrices. Adherence to these protocols, with appropriate in-house validation, will enable researchers to generate high-quality data for pharmacokinetic and mechanistic studies. The provided diagrams offer a clear visual representation of the relevant biological pathway and the analytical workflow, facilitating a comprehensive understanding of the experimental context. These tools are intended to support the advancement of research into the therapeutic potential of this promising natural product.
References
Application Note: Quantitative Analysis of 2'-O-Methylkurarinone using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2'-O-Methylkurarinone, a prenylated flavonoid of significant interest in pharmaceutical research. The described protocol is adapted from established methods for the analysis of structurally related flavonoids, such as kurarinone, found in Sophora flavescens. This method is suitable for the accurate determination of 2'-O-Methylkurarinone in various sample matrices, including raw materials, finished products, and biological samples, with proper sample preparation. The protocol specifies the required instrumentation, reagents, and a step-by-step procedure for sample and standard preparation, chromatographic separation, and data analysis.
Introduction
2'-O-Methylkurarinone is a derivative of kurarinone, a prenylated flavonoid known for its diverse pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the determination of 2'-O-Methylkurarinone, offering a reliable analytical tool for researchers in the field.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Software: Chromatographic data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, nylon or PTFE.
Reagents and Standards
-
2'-O-Methylkurarinone reference standard: Purity >98%.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Methanol: HPLC grade.
-
Formic Acid (optional): Reagent grade, for mobile phase modification to improve peak shape.
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2'-O-Methylkurarinone reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.
Sample Preparation
The following is a general procedure for a solid sample. The protocol should be adapted based on the specific sample matrix.
-
Extraction: Accurately weigh a known amount of the homogenized sample powder and transfer it to a suitable container. Add a defined volume of methanol (e.g., 25 mL for 1 g of sample).
-
Ultrasonication: Subject the sample mixture to ultrasonic extraction for 30 minutes to ensure efficient extraction of the analyte.
-
Centrifugation: Centrifuge the resulting extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
The following HPLC conditions are recommended for the analysis of 2'-O-Methylkurarinone. These parameters may be optimized for specific instrumentation and sample types.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water (with optional 0.1% formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 295 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 45 | 60 | 40 |
| 50 | 60 | 40 |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.
-
Quantification: Inject the prepared sample solution and record the peak area for 2'-O-Methylkurarinone. Calculate the concentration of 2'-O-Methylkurarinone in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar flavonoid analyses and should be verified during method validation.
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Figure 1: HPLC Analysis Workflow for 2'-O-Methylkurarinone.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of 2'-O-Methylkurarinone. The protocol is straightforward and utilizes standard analytical instrumentation, making it accessible to most analytical laboratories. Proper method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to ensure the suitability of this method for its intended application.
(2S)-2'-Methoxykurarinone: In Vitro Cell Culture Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2S)-2'-methoxykurarinone, a natural flavanone isolated from the roots of Sophora flavescens, has demonstrated a range of biological activities in preclinical in vitro studies.[1][2] These activities, including cytotoxic, anti-inflammatory, and bone resorption inhibitory effects, position it as a compound of interest for further investigation in drug development. This document provides a detailed overview of its applications in cell culture assays, complete with experimental protocols and a summary of available quantitative data.
Cytotoxic Activity against Human Myeloid Leukemia Cells
This compound has been shown to exhibit cytotoxic activity against the human myeloid leukemia cell line, HL-60.[1] This effect is crucial for assessing its potential as an anti-cancer agent.
Data Summary:
While direct IC50 values for this compound are not consistently reported in publicly available literature, studies on related lavandulyl flavanones from Sophora flavescens provide context for its potential potency.
| Cell Line | Compound Class | Reported Activity | Reference |
| HL-60 | Lavandulyl Flavanones | Cytotoxic | [1] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for determining the cytotoxicity of a compound.
Materials:
-
This compound
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving (2S)-2'-methoxykurarinone for Scientific Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of (2S)-2'-methoxykurarinone, a prenylated flavonoid with known anti-inflammatory, antidiabetic, and antineoplastic properties. Accurate and effective dissolution is critical for ensuring the reliability and reproducibility of experimental results. These guidelines cover methodologies for preparing solutions suitable for a range of applications, from in vitro cell-based assays to in vivo studies.
Physicochemical Properties and Solubility Overview
This compound, isolated from the roots of Sophora flavescens, is a lipophilic compound. Its solubility is a key factor in the design of experimental protocols. While sparingly soluble in aqueous solutions, it demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and can be formulated in co-solvent systems for systemic administration in animal models.
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 24 mg/mL[1] | 53.03[1] | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | ≥ 5.52[2] | A common co-solvent system for in vivo studies. Heat and/or sonication can be used to aid dissolution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL[2] | 5.52[2] | Requires sonication for complete dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for subsequent dilution in cell culture media for various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 221.0 µL of DMSO to 1 mg of powder).
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied.[1][2] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2]
Note on Final DMSO Concentration: When preparing working solutions by diluting the DMSO stock in aqueous media, it is crucial to ensure the final DMSO concentration is not toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines.
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments
This protocol describes the preparation of a co-solvent formulation suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated pre-solution.
-
Co-solvent Addition (Sequential):
-
Add PEG300 to the DMSO solution and vortex until the mixture is homogeneous.
-
Add Tween-80 to the mixture and vortex thoroughly.
-
Slowly add the sterile saline to the organic mixture while vortexing to bring the formulation to the final desired volume and concentration.
-
-
Final Formulation Example (for a 2.5 mg/mL solution):
-
To prepare 1 mL of the final formulation, start with a more concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Take 100 µL of the 25 mg/mL stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Clarity and Administration: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[2] The formulation should be prepared fresh before each experiment and administered at the appropriate volume based on the animal's weight.
Visualized Experimental Workflow and Signaling Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for dissolving this compound and its known mechanism of action on the RANKL signaling pathway.
Caption: Experimental workflow for dissolving this compound.
Caption: Inhibition of RANKL signaling by this compound.
References
Application Notes and Protocols for (2S)-2'-methoxykurarinone Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-2'-methoxykurarinone is a flavonoid compound isolated from the roots of Sophora flavescens. It has demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects[1]. Notably, in vitro studies have shown its potential to inhibit osteoclastogenesis and bone resorption through the down-regulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling[1]. While direct and extensive in vivo animal model studies for this compound are currently limited in publicly available literature, research on the structurally similar compound, kurarinone, provides valuable insights and a potential framework for designing such studies. This document outlines the known in vitro effects of this compound, presents a detailed experimental protocol for a relevant animal model based on studies with kurarinone, and visualizes key signaling pathways and experimental workflows.
1. In Vitro Efficacy of this compound
This compound has been shown to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the inhibition of the RANKL signaling pathway. Specifically, it has been observed to inhibit the activation of key downstream signaling molecules.
Furthermore, in human keratinocytes, this compound has been demonstrated to suppress the production of the pro-inflammatory chemokine CTACK/CCL27, which is typically upregulated in inflammatory skin conditions. This suppression is achieved through the inhibition of NF-κB activation and the induction of Heme Oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties[1].
2. Proposed Animal Model Studies: Collagen-Induced Arthritis (CIA)
Given the anti-inflammatory properties of this compound, a relevant and well-established animal model for its evaluation is the collagen-induced arthritis (CIA) model in mice. This model shares many pathological and immunological features with human rheumatoid arthritis. The following protocol is adapted from successful studies using the structurally similar compound, kurarinone.
2.1. Quantitative Data from Kurarinone CIA Model Studies
The following table summarizes representative quantitative data from a study of kurarinone in a mouse model of collagen-induced arthritis. This data can serve as a reference for designing and evaluating studies with this compound.
| Parameter | Control (Vehicle) | Kurarinone Treatment | Outcome | Reference |
| Arthritis Score | High | Significantly Reduced | Amelioration of arthritic symptoms | [2] |
| Paw Thickness | Increased | Significantly Reduced | Reduction in inflammation and swelling | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ, IL-17A) | Elevated | Significantly Reduced | Systemic and local anti-inflammatory effect | [2] |
| Anti-CII IgG Levels | Elevated | Significantly Reduced | Modulation of the adaptive immune response | [2] |
| Oxidative Stress Markers (MDA, H₂O₂) | Increased | Significantly Reduced | Antioxidant effect in joint tissues | [2] |
| Antioxidant Enzymes (SOD, GSH-Px) | Decreased | Significantly Increased | Enhancement of endogenous antioxidant defense | [2] |
3. Experimental Protocols
3.1. Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis and a proposed treatment regimen with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles
-
Anesthesia
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
Treatment Administration (Starting from Day 21):
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound (e.g., at doses of 10, 30, and 100 mg/kg body weight) or vehicle daily via oral gavage. The treatment should continue until the end of the experiment (e.g., Day 42).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every other day.
-
-
Sample Collection and Analysis (Day 42):
-
At the end of the study, euthanize the mice and collect blood and paw tissues.
-
Measure serum levels of anti-CII antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Prepare paw tissue homogenates for histological analysis (H&E staining) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Analyze paw tissue homogenates for markers of oxidative stress and antioxidant enzyme activity.
-
4. Signaling Pathways and Experimental Workflow
4.1. Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound.
References
- 1. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (2S)-2'-methoxykurarinone in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-methoxykurarinone is a lavandulyl flavanone isolated from the roots of Sophora flavescens. This natural compound has demonstrated a range of biological activities, including anti-inflammatory, antipyretic, and antineoplastic effects.[1] Of particular interest to cancer researchers is its cytotoxic activity against human myeloid leukemia cells, specifically the HL-60 cell line.[1] These application notes provide an overview of the potential applications of this compound in leukemia research, detailed protocols for key experiments, and visualizations of the implicated signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, data from the closely related flavanone, kurarinone, and another compound from Sophora flavescens, sophoraflavanone G, are presented to provide a strong indication of its likely bioactivity and mechanisms of action.
Data Presentation
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kurarinone | HL-60 | Cytotoxicity | 18.5 | [2] |
| Sophoraflavanone G | HL-60 | Cytotoxicity | 12.5 | [2] |
Key Applications in Leukemia Research
-
Induction of Apoptosis: Based on studies of related compounds like kurarinone and sophoraflavanone G, this compound is anticipated to induce apoptosis in leukemia cells.[3][4][5] This can be investigated through Annexin V/PI staining, caspase activity assays, and analysis of Bcl-2 family protein expression.
-
Cell Cycle Arrest: Flavonoids are known to interfere with cell cycle progression in cancer cells.[6][7][8][9] It is hypothesized that this compound may induce cell cycle arrest at specific checkpoints, such as G1/S or G2/M, which can be analyzed by flow cytometry.
-
Modulation of Signaling Pathways: The PI3K/Akt and MAPK signaling pathways are often dysregulated in leukemia and are critical for cell survival and proliferation.[10][11][12] Kurarinone and sophoraflavanone G have been shown to modulate these pathways.[3][10][11][12] Therefore, investigating the effect of this compound on these pathways is a key area of research.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on leukemia cells.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
The following diagrams illustrate the potential signaling pathways affected by this compound in leukemia cells, based on the known effects of related compounds.
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized PI3K/Akt signaling pathway modulation.
Caption: Hypothesized MAPK signaling pathway modulation.
References
- 1. Cytotoxic lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Leukemia therapy by flavonoids: Future and involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kurarinone attenuates hydrogen peroxide-induced oxidative stress and apoptosis through activating the PI3K/Akt signaling by upregulating IGF1 expression in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application of (2S)-2'-methoxykurarinone in Bone Biology Studies: A Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(2S)-2'-methoxykurarinone (MK) , a flavonoid compound isolated from the roots of Sophora flavescens, has emerged as a molecule of interest in bone biology research.[1][2] Current studies primarily highlight its potent inhibitory effects on osteoclastogenesis, the process of osteoclast formation, and subsequent bone resorption.[1][3] This makes MK a potential candidate for further investigation in the context of bone-related disorders characterized by excessive bone loss, such as osteoporosis.
The primary mechanism of action for this compound in bone biology involves the downregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling.[1][2][3] RANKL is a critical cytokine for osteoclast differentiation, activation, and survival. MK has been shown to inhibit RANKL-induced osteoclast differentiation from bone marrow macrophages in a dose-dependent manner.[1] This inhibitory effect is achieved through the suppression of several key downstream signaling pathways, including Akt, p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), c-Fos, and nuclear factor of activated T-cells c1 (NFATc1).[1][4]
Notably, existing research has not yet explored the effects of this compound on osteoblasts, the cells responsible for bone formation. Therefore, its complete profile in bone remodeling remains to be fully elucidated. The available data strongly supports its application as a tool to study the mechanisms of osteoclast inhibition and as a potential lead compound for the development of anti-resorptive therapies.
Data Presentation
The following tables summarize the qualitative effects of this compound on osteoclastogenesis and bone resorption as described in the available literature. Quantitative data, such as IC50 values or specific percentage of inhibition at various concentrations, were not available in the public domain at the time of this review.
Table 1: Effect of this compound on Osteoclast Differentiation
| Parameter | Effect of this compound | Reference |
| RANKL-induced osteoclast differentiation | Inhibited in a dose-dependent manner | [1] |
| Cell Viability of Bone Marrow Macrophages | No cytotoxicity observed | [1] |
Table 2: Effect of this compound on Bone Resorption and Signaling Pathways
| Parameter | Effect of this compound | Reference |
| Bone-resorbing activity of mature osteoclasts | Inhibited | [1] |
| Akt Signaling Pathway | Suppressed | [1] |
| p38 Signaling Pathway | Suppressed | [1] |
| JNK Signaling Pathway | Suppressed | [1] |
| c-Fos Signaling Pathway | Suppressed | [1] |
| NFATc1 Signaling Pathway | Suppressed | [1] |
Experimental Protocols
Protocol 1: RANKL-Induced Osteoclast Differentiation Assay
This protocol describes the induction of osteoclast differentiation from murine bone marrow macrophages (BMMs) in the presence of RANKL and M-CSF, and the assessment of the inhibitory effect of this compound.
Materials:
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (MK)
-
Bone marrow cells isolated from mice
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Multi-well culture plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old mouse and dissect the femurs and tibias.
-
Remove the surrounding soft tissue and cut the epiphyses.
-
Flush the bone marrow out of the bone cavity using α-MEM.
-
Create a single-cell suspension by passing the marrow through a cell strainer.
-
-
Culture of Bone Marrow Macrophages (BMMs):
-
Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days.
-
The adherent cells are the bone marrow-derived macrophages (BMMs).
-
-
Osteoclast Differentiation:
-
Seed the BMMs into 96-well plates at a density of 2 x 10^4 cells/well.
-
Culture the cells in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Culture for 4-5 days, replacing the medium every 2 days.
-
-
TRAP Staining and Analysis:
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity using a commercially available kit, following the manufacturer's instructions.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts.
-
Count the number of osteoclasts per well to determine the effect of MK on osteoclast differentiation.
-
Protocol 2: Bone Resorption (Pit) Assay
This protocol assesses the functional bone-resorbing activity of mature osteoclasts and the inhibitory effect of this compound.
Materials:
-
Calcium phosphate-coated multi-well plates or dentin slices
-
Mature osteoclasts (generated as described in Protocol 1)
-
This compound (MK)
-
Toluidine Blue staining solution or other suitable stain for visualizing resorption pits
-
Microscope with imaging software
Procedure:
-
Seeding of Mature Osteoclasts:
-
Generate mature osteoclasts on a standard culture plate as described in Protocol 1.
-
Gently detach the mature osteoclasts using a cell scraper or enzymatic digestion.
-
Seed the osteoclasts onto calcium phosphate-coated plates or dentin slices.
-
-
Treatment with MK:
-
Treat the mature osteoclasts with various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours to allow for bone resorption.
-
-
Visualization of Resorption Pits:
-
Remove the cells from the resorption surface by sonication or treatment with bleach.
-
Stain the surface with Toluidine Blue or another suitable dye to visualize the resorption pits.
-
-
Analysis:
-
Capture images of the resorption pits using a microscope.
-
Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
-
Compare the resorbed area in MK-treated wells to the control wells to determine the inhibitory effect on bone resorption.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol details the investigation of the effect of this compound on the phosphorylation of key proteins in the RANKL signaling pathway.
Materials:
-
Bone Marrow Macrophages (BMMs)
-
This compound (MK)
-
Recombinant mouse RANKL
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: phospho-Akt, total Akt, phospho-p38, total p38, phospho-JNK, total JNK, c-Fos, NFATc1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Culture BMMs to near confluence.
-
Pre-treat the cells with this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with RANKL (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe signaling activation.
-
Lyse the cells with lysis buffer and collect the total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each sample using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the results from MK-treated and untreated cells.
-
Visualizations
Caption: RANKL signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for osteoclast differentiation assay.
Caption: Experimental workflow for bone resorption (pit) assay.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 3. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of c-Fos and NFATc1 during RANKL-stimulated osteoclast differentiation is mediated by the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-2'-methoxykurarinone in Antidiabetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2'-methoxykurarinone is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens. While direct studies on its antidiabetic activity are currently limited, the well-documented anti-inflammatory and antioxidant properties of this molecule, coupled with the significant antidiabetic effects of related compounds and extracts from Sophora flavescens, make it a compelling candidate for investigation in the context of diabetes and its complications.[1]
Extracts of Sophora flavescens, rich in flavonoids, have demonstrated potent antidiabetic activity, suggesting that constituent compounds like this compound may contribute to these effects.[2][3][4] The parent compound, kurarinone, has been shown to inhibit enzymes relevant to diabetic complications, such as aldose reductase and glucosidase.[5][6] Furthermore, the broader class of prenylated flavonoids is recognized for its antidiabetic potential, including α-glucosidase inhibition and positive modulation of insulin signaling pathways.[7][8][9]
These application notes provide a comprehensive overview of the potential mechanisms of action of this compound in antidiabetic research and offer detailed protocols for its investigation.
Potential Mechanisms of Action
Based on the activities of related compounds, this compound may exert antidiabetic effects through several mechanisms:
-
Modulation of Glucose Metabolism: By potentially activating the AMP-activated protein kinase (AMPK) pathway, it could enhance glucose uptake in peripheral tissues through the translocation of glucose transporter 4 (GLUT4).[2]
-
Inhibition of Carbohydrate Digesting Enzymes: Like other flavonoids, it may inhibit α-amylase and α-glucosidase, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia.
-
Aldose Reductase Inhibition: Inhibition of aldose reductase could mitigate the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.[10]
-
Anti-inflammatory and Antioxidant Effects: Its known ability to inhibit NF-κB activation and induce the antioxidant enzyme heme oxygenase-1 (HO-1) can counteract the chronic low-grade inflammation and oxidative stress that are hallmarks of type 2 diabetes.[1]
Data Presentation
The following tables summarize the antidiabetic activities of related compounds and extracts from Sophora flavescens, providing a rationale for investigating this compound.
Table 1: Antidiabetic Activity of Sophora flavescens Extracts
| Extract | Model | Key Findings | Reference |
| Ethyl Acetate Extract (SF-EtOAc) | KK-ay mice (Type 2 Diabetes model) | Improved glucose tolerance, reduced blood glucose, increased serum HDL-C, activated AMPK, and stimulated GLUT4 translocation. | [2] |
| Ethyl Acetate Extract (SFE) | Streptozotocin-induced diabetic rats | Markedly improved blood glucose levels. | [4][11] |
Table 2: Enzyme Inhibitory Activity of Related Flavonoids
| Compound | Enzyme | IC50 Value | Reference |
| Sophoflavescenol | Rat Lens Aldose Reductase (RLAR) | Not specified, but showed high inhibitory activity. | [10] |
| Sophoflavescenol | Human Recombinant Aldose Reductase (HRAR) | Not specified, but showed high inhibitory activity. | [10] |
| Prenylated Isoflavonoids (e.g., Cudracusisoflavone L) | α-Glucosidase | < 10.0 μM | [9] |
| O-prenylated flavonoid from Melicope lunu-ankenda | - | Showed significant blood glucose lowering activity at 10mg/kg in rats. | [7] |
Experimental Protocols
Herein are detailed protocols to assess the antidiabetic potential of this compound.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
This compound
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of various concentrations of this compound (or acarbose), and 20 µL of α-glucosidase solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 2: Glucose Uptake Assay in L6 Myotubes
Objective: To evaluate the effect of this compound on glucose uptake in skeletal muscle cells.
Materials:
-
L6 rat myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
This compound
-
Insulin (positive control)
-
2-Deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
Procedure:
-
Culture L6 myoblasts in DMEM with 10% FBS until they reach confluence.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Starve the differentiated myotubes in serum-free DMEM for 3 hours.
-
Wash the cells with KRH buffer.
-
Treat the cells with various concentrations of this compound or insulin in KRH buffer for 30 minutes.
-
Add 2-Deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the results to protein concentration and express as a percentage of the control.
Protocol 3: Western Blot Analysis of AMPK Phosphorylation
Objective: To investigate the effect of this compound on the activation of the AMPK signaling pathway.
Materials:
-
Differentiated L6 myotubes
-
This compound
-
Metformin (positive control)
-
Lysis buffer
-
Primary antibodies (anti-phospho-AMPKα, anti-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Treat differentiated L6 myotubes with this compound or metformin for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and express the ratio of phosphorylated AMPK to total AMPK.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized activation of the AMPK pathway by this compound.
Experimental Workflow: Glucose Uptake Assay
Caption: Workflow for the in vitro glucose uptake assay.
Logical Relationship: Rationale for Investigation
Caption: Rationale for investigating this compound in antidiabetic research.
References
- 1. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic effects of flavonoids from Sophora flavescens EtOAc extract in type 2 diabetic KK-ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does sophora flavescens root extract have benefits for diabetes? Are these all safe and applicable for diabetic patients? [greenskybio.com]
- 4. tmrjournals.com [tmrjournals.com]
- 5. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-prenylated flavonoid, an antidiabetes constituent in Melicope lunu-ankenda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antidiabetic complications and anti-Alzheimer activities of sophoflavescenol, a prenylated flavonol from Sophora flavescens, and its structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tmrjournals.com [tmrjournals.com]
Troubleshooting & Optimization
(2S)-2'-methoxykurarinone stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (2S)-2'-methoxykurarinone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound powder should be stored at -20°C for up to three years. It should be kept away from direct sunlight.[1]
Q2: How should I store stock solutions of this compound?
A2: The storage conditions for stock solutions depend on the temperature:
-
At -80°C, the stock solution is stable for up to one year.[1]
-
At -20°C, it is recommended to use the stock solution within one month and protect it from light.[2]
For optimal results, it is always best to prepare working solutions fresh on the day of the experiment.[2]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 24-25 mg/mL (approximately 53.03-55.24 mM).[1][3] Sonication or warming the tube at 37°C can aid in dissolution.[1][3] For in vivo experiments, specific formulations using DMSO, PEG300, Tween-80, and saline have been described.[1][2]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light during storage.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation of in vivo solutions. | The compound may have limited solubility in the chosen solvent system. | Gently heat the solution and/or use sonication to aid dissolution. Ensure solvents are added sequentially and the solution is clear before adding the next solvent.[1][2] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Always prepare fresh working solutions for experiments. Ensure stock solutions are stored at the correct temperature and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Low yield or loss of product after workup. | The compound may be unstable under certain pH conditions or in the presence of water or air. | Test the stability of the compound by exposing a small sample to the workup conditions (e.g., acidic or basic reagents) and monitor for degradation using an appropriate analytical method like TLC or HPLC. If instability is observed, modify the workup procedure to avoid harsh conditions. |
| Cloudy solution during flavonoid quantification assays. | Potential precipitation of the compound or interaction with reagents. | Ensure all glassware is clean and free of residues. If using a colorimetric assay, check for potential interference from your sample matrix. Consider centrifugation or filtration of the final solution before measurement, if appropriate for the assay. |
Stability Data
Currently, detailed quantitative stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not extensively published. Researchers are encouraged to perform their own stability studies based on the protocol provided below. The following tables can be used to summarize the experimental findings.
Table 1: Stability of this compound in Solution at Different Temperatures
| Storage Temperature | Solvent | Initial Concentration (mg/mL) | Concentration after 1 week (% of initial) | Concentration after 1 month (% of initial) | Observations |
| 4°C | |||||
| Room Temperature | |||||
| 40°C |
Table 2: pH Stability of this compound
| pH | Buffer System | Initial Concentration (mg/mL) | Concentration after 24 hours (% of initial) | Concentration after 72 hours (% of initial) | Observations |
| 3 | |||||
| 5 | |||||
| 7.4 | |||||
| 9 |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
If necessary, gently warm the vial to 37°C and use an ultrasonic bath to facilitate dissolution.[3]
-
Once fully dissolved, store the stock solution in amber vials at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1][2]
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Samples : Prepare solutions of this compound in a suitable solvent (e.g., methanol or a buffer system) at a known concentration.
-
Stress Conditions :
-
Acid Hydrolysis : Add 0.1 M HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis : Add 0.1 M NaOH to the sample solution and incubate at a controlled temperature.
-
Oxidative Degradation : Add 3% H₂O₂ to the sample solution and store at room temperature, protected from light.
-
Thermal Degradation : Incubate the solid powder and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).[4][5][6]
-
Photostability : Expose a solution of the compound to a calibrated light source (e.g., UV or fluorescent light).
-
-
Time Points : Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis : Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound and to detect any degradation products.
-
Data Evaluation : Calculate the percentage of degradation for each condition and identify potential degradation pathways.
Visualizations
Mechanism of Action: Inhibition of RANKL Signaling
This compound has been shown to inhibit osteoclast differentiation and bone resorption by down-regulating the RANKL signaling pathway. The following diagram illustrates the key steps in this pathway and the points of inhibition by this compound.[1]
References
- 1. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (2S)-2'-methoxykurarinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2S)-2'-methoxykurarinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield the flavanone.
Issue 1: Low Yield of Chalcone Intermediate
Q1: My Claisen-Schmidt condensation is resulting in a low yield of the 2'-hydroxychalcone precursor. What are the potential causes and how can I improve the yield?
A1: Low yields in Claisen-Schmidt condensations for chalcone synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration.
-
Suboptimal Reaction Conditions: The choice of base and solvent is crucial. While sodium hydroxide in methanol is common, other systems might be more effective depending on your specific substrates.[1] Experiment with different base/solvent combinations as outlined in the table below.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired chalcone. Ensure the reaction temperature is controlled, as higher temperatures can promote side reactions.
-
Purification Losses: Significant loss of product can occur during workup and purification. Ensure proper pH adjustment during the aqueous workup to prevent the phenoxide from remaining in the aqueous layer. Recrystallization is a common purification method, and optimizing the solvent system can minimize losses.[2]
Table 1: Effect of Reaction Conditions on Chalcone Yield
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |
| NaOH | Methanol | Room Temperature | 12-24 | 23-92[1] |
| KOH | Ethanol | Room Temperature | 12-24 | Variable |
| NaOAc | Methanol | Reflux | 6-12 | Variable[1] |
| LiHMDS | THF | -78 to RT | 2-6 | Generally high |
Issue 2: Inefficient Cyclization to Flavanone
Q2: I have successfully synthesized the chalcone, but the subsequent cyclization to this compound is inefficient, resulting in a low yield. What can I do?
A2: The cyclization of a 2'-hydroxychalcone to a flavanone is a critical step that can be influenced by several factors. Here are some troubleshooting steps:
-
Reaction Conditions for Cyclization: The most common method for this cyclization is heating the chalcone in a basic medium.[1] However, acidic conditions or even photochemical methods have been reported for flavanone synthesis.[1]
-
Catalyst Choice: While basic conditions are typical, palladium-catalyzed oxidative cyclization of a dihydrochalcone intermediate can also be an effective, albeit different, strategy for forming the flavanone ring.[3]
-
Reaction Time and Temperature: Ensure you are using the optimal temperature and reaction time. Monitor the reaction by TLC to determine the point of maximum conversion and to avoid decomposition of the product.
-
Stereoselectivity: To obtain the desired (2S)-enantiomer, a chiral catalyst or a chiral auxiliary may be necessary during the cyclization step. Alternatively, a racemic mixture can be synthesized and then resolved using chiral chromatography.
Issue 3: Formation of Side Products
Q3: I am observing significant formation of side products during my synthesis. What are these impurities and how can I minimize them?
A3: Side product formation is a common issue in flavonoid synthesis. Potential side products could include:
-
Flavones: Over-oxidation of the flavanone can lead to the formation of the corresponding flavone. This can sometimes occur if the reaction is run for too long or at too high a temperature, especially in the presence of air (oxygen).[3]
-
Aurones: Isomerization of the chalcone can lead to the formation of aurones, which are structural isomers of flavones.[4]
-
Polymerization Products: Under harsh basic or acidic conditions, polymerization of the starting materials or the product can occur.
To minimize side products, consider the following:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Temperature Control: Maintain the recommended reaction temperature to avoid unwanted side reactions.
-
Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of degradation or side products.
Frequently Asked Questions (FAQs)
Q4: What is a general synthetic pathway for this compound?
A4: A common and plausible synthetic route involves two main steps:
-
Claisen-Schmidt Condensation: Reaction of an appropriately substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base (like NaOH or KOH) to form the corresponding 2'-hydroxychalcone.
-
Intramolecular Cyclization: The purified chalcone is then treated with a base (e.g., sodium acetate in refluxing methanol) to induce intramolecular Michael addition, leading to the formation of the flavanone ring. To achieve the (2S) stereochemistry, this step may require a chiral catalyst or be followed by chiral resolution.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the progress of both the condensation and cyclization reactions.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the chalcone intermediate and the final flavanone product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and, with a chiral column, to determine the enantiomeric excess of this compound.
-
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxychalcone Intermediate
-
Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the appropriate benzaldehyde (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 50%) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2'-hydroxychalcone.
Protocol 2: Cyclization to this compound (Racemic Synthesis)
-
Dissolve the purified 2'-hydroxychalcone (1.0 eq) in methanol.
-
Add sodium acetate (5.0 eq) to the solution.[1]
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude flavanone by column chromatography or recrystallization.
-
For obtaining the (2S)-enantiomer, a subsequent chiral separation step (e.g., chiral HPLC) would be necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
- 1. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (2S)-2'-methoxykurarinone Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (2S)-2'-methoxykurarinone in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid compound isolated from the roots of Sophora flavescens.[1][2][3] It has demonstrated a range of biological effects, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic activities.[1][2][3] Notably, it exhibits cytotoxic activity against human myeloid leukemia HL-60 cells and inhibits osteoclastogenesis by down-regulating the RANKL signaling pathway.[1][2][3]
Q2: What is a recommended starting concentration for my cell culture experiments?
A good starting point depends on your cell type and the intended experimental endpoint. Based on available data, a concentration range of 1-20 µM is a reasonable starting point for most cell lines. For cytotoxicity assessment in HL-60 cells, the reported IC50 value is 13.7 µM.[1] For experiments investigating the inhibition of osteoclastogenesis, concentrations in the low micromolar range have been shown to be effective without causing cytotoxicity in bone marrow macrophages.[2]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10-20 mM. For example, to make a 10 mM stock solution (given a molecular weight of 452.54 g/mol ), dissolve 4.53 mg of this compound in 1 mL of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
Q4: I am observing unexpected cytotoxicity. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a level that is not toxic to your specific cell line. It is advisable to run a vehicle control (medium with the same concentration of DMSO as your highest treatment concentration) to assess the effect of the solvent alone.
-
Compound Instability: Flavonoid compounds can be unstable in culture medium over long incubation periods. Consider refreshing the medium with a freshly prepared compound solution for long-term experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
Q5: My results are not reproducible. What are some common pitfalls to avoid?
Inconsistent results can arise from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your culture plates.
-
Variable Compound Potency: Use a fresh aliquot of your stock solution for each experiment to avoid degradation of the compound.
-
Assay Interference: Some flavonoids have been reported to directly reduce MTT, a common reagent in cell viability assays, leading to inaccurate results.[4][5] It is recommended to include a cell-free control (medium with the compound and MTT reagent but no cells) to account for any direct reduction of the reagent by the compound.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| HL-60 (Human Myeloid Leukemia) | Not specified | 13.7 | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Reference |
| DMSO | 24 mg/mL | 53.03 mM | --- |
Note: The solubility in a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been reported as 2 mg/mL (4.42 mM).
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Inhibition of RANKL-Induced Osteoclastogenesis
This protocol is designed to evaluate the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.
Materials:
-
This compound
-
Mouse bone marrow cells
-
α-MEM medium supplemented with 10% FBS
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
Microscope
Procedure:
-
BMM Preparation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
Osteoclast Differentiation: Seed the BMMs in a 96-well plate. To induce osteoclast differentiation, culture the cells with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 4-5 days. Include a vehicle control.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP, a marker for osteoclasts, according to the manufacturer's instructions.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a microscope.
-
Data Analysis: Compare the number of osteoclasts in the treated groups to the vehicle control group to determine the inhibitory effect of this compound.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of RANKL signaling by this compound.
Caption: Modulation of NF-κB and Heme Oxygenase-1 pathways.
Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Antifection | Akt | TargetMol [targetmol.com]
- 4. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
avoiding degradation of (2S)-2'-methoxykurarinone in solution
Welcome to the technical support center for (2S)-2'-methoxykurarinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many prenylated flavonoids, this compound is susceptible to degradation from several factors, including:
-
pH: Flavonoids are generally more stable in acidic conditions and can undergo rapid degradation in neutral to alkaline solutions.[1][2][3][4][5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6][7]
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the flavonoid structure.[8][9][10]
-
Hydrolysis: The flavanone structure can be susceptible to hydrolysis, particularly at non-optimal pH values.[11][12][13][14][15]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the stability of your stock solutions, it is recommended to adhere to the following storage conditions:
-
Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Solvent: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.
Q3: How can I minimize degradation when preparing working solutions for my experiments?
A3: When preparing working solutions, it is best to:
-
Prepare the solution fresh on the day of the experiment.
-
Use pre-chilled buffers or media to minimize thermal stress.
-
Protect the solution from light during preparation and use.
-
If possible, de-gas aqueous buffers to remove dissolved oxygen.
Q4: What are the signs of degradation in my this compound solution?
A4: Degradation may be indicated by:
-
A change in the color of the solution.
-
The appearance of precipitate.
-
Inconsistent or unexpected results in your experiments.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or LC-MS).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
This could be due to the degradation of this compound in your cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation in culture medium | Prepare the working solution immediately before adding it to the cells. Minimize the time the compound is in the culture medium before the assay readout. |
| pH of the medium | Flavonoids can be unstable at neutral to alkaline pH. If your experimental design allows, consider using a medium with a slightly more acidic pH. |
| Light exposure during incubation | Protect the cell culture plates from light during incubation. |
| Oxidation | While challenging in cell culture, ensuring the medium is fresh and has not been stored for extended periods can help minimize the presence of reactive oxygen species. |
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
The presence of new peaks suggests that this compound is degrading into other compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Possible Degradation Pathways and Products:
The degradation of this compound can occur through several pathways, leading to a variety of degradation products.
Caption: Potential degradation pathways of this compound.
| Degradation Pathway | Potential Degradation Products | Analytical Confirmation |
| Oxidation | Ring-opened products, quinone-type structures.[8][9][10] | LC-MS/MS can be used to identify products with increased mass corresponding to the addition of oxygen atoms. |
| Hydrolysis | Cleavage of the heterocyclic C-ring to form a chalcone derivative.[11][12][13][14][15] | Can be detected by a change in the UV-Vis spectrum and confirmed by mass spectrometry. |
| Photodegradation | Complex mixture of rearranged and fragmented products. | Difficult to predict; requires detailed structural elucidation of new chromatographic peaks by high-resolution MS and NMR. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol allows for the monitoring of the degradation of this compound over time under specific conditions (e.g., in a particular buffer or cell culture medium).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffer or medium of interest
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Amber HPLC vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the buffer or medium of interest.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Incubate the solution under the desired conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in peak area indicates degradation.
HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Column Temperature | 25°C |
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Degradation Products
This protocol is for preparing samples to identify potential degradation products of this compound.
Materials:
-
Degraded solution of this compound (from Protocol 1 or a forced degradation study)
-
Acetonitrile
-
Formic acid
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Take an aliquot of the degraded solution.
-
If the solution contains proteins (e.g., cell culture medium with serum), precipitate the proteins by adding 3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
If the sample is highly concentrated, dilute it with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
Analyze the sample by LC-MS/MS, using a data-dependent acquisition method to obtain fragmentation data for both the parent compound and any new peaks.
Quantitative Data Summary
The following tables summarize general stability data for flavonoids, which can be used as a guide for this compound.
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Solid Form | Stock Solution (-80°C) | Stock Solution (-20°C) | Working Solution |
| Duration | Up to 3 years | Up to 6 months | Up to 1 month | Prepare fresh daily |
| Temperature | -20°C | -80°C | -20°C | Varies by experiment |
| Light | Protect from light | Protect from light | Protect from light | Protect from light |
Table 2: Factors Influencing Flavonoid Stability in Solution
| Factor | Condition Promoting Stability | Condition Promoting Degradation | General Observations |
| pH | Acidic (pH < 7)[1][2][4][5] | Neutral to Alkaline (pH > 7)[1][3] | Flavonoids are generally more stable in acidic conditions. |
| Temperature | Low temperature (e.g., 4°C, -20°C, -80°C) | High temperature[6][7] | Degradation rate increases with temperature. |
| Light | Darkness | Exposure to UV and visible light | Photodegradation can be a significant issue. |
| Oxygen | Anaerobic/low oxygen environment | Presence of oxygen | Oxidation is a major degradation pathway.[8][9][10] |
| Solvent | Anhydrous organic solvents (e.g., DMSO) | Aqueous solutions | Hydrolysis can occur in the presence of water.[11][12][13][14][15] |
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 4. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of peroxynitrite-mediated LDL oxidation by prenylated flavonoids: the alpha,beta-unsaturated keto functionality of 2'-hydroxychalcones as a novel antioxidant pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of prenylated and non-prenylated flavonoids on liver microsomal lipid peroxidation and oxidative injury in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. frontiersin.org [frontiersin.org]
Technical Support Center: Interference of (2S)-2'-methoxykurarinone in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with (2S)-2'-methoxykurarinone in biochemical assays. As a flavonoid natural product, this compound has the potential to interfere with assay readouts, a phenomenon often associated with Pan-Assay Interference Compounds (PAINS).[1][2] This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate such artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a flavanone isolated from the roots of Sophora flavescens.[3] It has been reported to possess various biological activities, including anti-inflammatory, antipyretic, antidiabetic, and antineoplastic effects.[3] For instance, it has been shown to inhibit osteoclastogenesis and bone resorption by down-regulating RANKL signaling and to exhibit cytotoxic activity against human myeloid leukemia HL-60 cells.[3]
Q2: What are Pan-Assay Interference Compounds (PAINS) and why is this relevant for this compound?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screening assays but do so through non-specific mechanisms rather than by specifically interacting with the intended biological target.[1][4] This can lead to false-positive results and a significant waste of resources.[4] Flavonoids are a known class of compounds that can behave as PAINS.[1] Given that this compound is a flavonoid, it is prudent to consider the possibility of assay interference during its investigation.
Q3: What are the common mechanisms of assay interference by compounds like this compound?
A3: Assay interference can occur through various mechanisms, including:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins non-specifically, leading to inhibition.[1][2]
-
Chemical Reactivity: Some compounds are chemically reactive and can covalently modify proteins, for example, by reacting with cysteine residues.[2][5] Redox-active compounds can also interfere with assay components.[5]
-
Fluorescence Interference: If the compound is fluorescent or quenches fluorescence, it can interfere with fluorescence-based assay readouts.[2]
-
Chelation: Compounds that chelate metal ions can inhibit metalloenzymes or disrupt cellular processes requiring those ions.[2]
-
Membrane Disruption: In cell-based assays, some compounds can disrupt cell membranes, leading to non-specific cytotoxicity or other effects.[5]
Troubleshooting Guide
If you are observing unexpected or inconsistent results with this compound, the following troubleshooting guide can help you determine if assay interference is the cause.
Issue 1: Irreproducible results or poor dose-response curves.
-
Possible Cause: Compound aggregation or poor solubility.
-
Troubleshooting Steps:
-
Include a Detergent: Perform the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.[6]
-
Vary Enzyme Concentration: If the IC50 value of this compound changes with varying enzyme concentrations, this can also be indicative of aggregation.
-
Check Solubility: Visually inspect the assay wells for any signs of precipitation.
-
Issue 2: Activity is observed in a primary assay but not in an orthogonal follow-up assay.
-
Possible Cause: Interference with the specific technology of the primary assay.
-
Troubleshooting Steps:
-
Use Orthogonal Assays: Confirm the activity of this compound using a mechanistically distinct assay. For example, if the primary assay is fluorescence-based, use a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for confirmation.
-
Run a "Nul" Assay: Test the effect of this compound on the assay components in the absence of the biological target. This can help identify interference with the detection system itself.
-
Issue 3: High background signal or quenching of the assay signal.
-
Possible Cause: Intrinsic fluorescence or quenching properties of the compound.
-
Troubleshooting Steps:
-
Measure Compound Fluorescence: Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay.
-
Pre-read Plates: Read the fluorescence of the assay plate after adding the compound but before initiating the reaction to establish a baseline.
-
Issue 4: Time-dependent inhibition that is not consistent with a specific binding mechanism.
-
Possible Cause: Chemical reactivity of the compound.
-
Troubleshooting Steps:
-
Pre-incubation Studies: Pre-incubate this compound with the target protein for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition may suggest covalent modification.
-
Dialysis or Jump-Dilution: If the inhibition is irreversible after removing the free compound by dialysis or rapid dilution, this points towards covalent binding.[5]
-
Thiol Reactivity Test: Include a reducing agent like DTT in the assay buffer. If the activity of this compound is diminished, it may be reacting with cysteine residues.[5]
-
Data Presentation
When troubleshooting, it is crucial to systematically record your experimental conditions and results. The following tables can be used as templates.
Table 1: Effect of Detergent on IC50 of this compound
| Condition | IC50 (µM) | Fold Change |
| Standard Buffer | ||
| + 0.01% Triton X-100 |
Table 2: Orthogonal Assay Confirmation
| Assay Type | Primary Assay (e.g., FRET) | Orthogonal Assay (e.g., SPR) |
| Result | ||
| IC50 / KD (µM) |
Experimental Protocols
Protocol 1: Testing for Compound Aggregation using a Detergent
-
Objective: To determine if the observed activity of this compound is due to aggregation.
-
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, use your standard assay buffer.
-
In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.
-
Perform a dose-response experiment with this compound in both buffer conditions.
-
Compare the IC50 values obtained from the two experiments. A significant increase in the IC50 in the presence of the detergent suggests that aggregation contributes to the compound's activity.
-
Protocol 2: Assessing Thiol Reactivity
-
Objective: To evaluate if this compound is a reactive compound that modifies cysteine residues.
-
Methodology:
-
Perform the biochemical assay in the presence and absence of a reducing agent like 1 mM Dithiothreitol (DTT).[5]
-
Pre-incubate this compound with the protein target in both buffer conditions for 30 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity and compare the inhibition by this compound in the presence and absence of DTT. A loss of inhibition in the presence of DTT suggests potential thiol reactivity.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Potential Assay Interference
Caption: A decision tree for troubleshooting potential assay interference.
Diagram 2: Potential Mechanisms of Assay Interference by PAINS
Caption: Common mechanisms of assay interference by PAINS.
References
- 1. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to (2S)-2'-Methoxykurarinone in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (2S)-2'-methoxykurarinone, a promising anti-neoplastic agent isolated from Sophora flavescens[1], in cancer cell lines. The information provided is based on established mechanisms of drug resistance to flavonoid compounds and other chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a lavandulyl flavanone that has demonstrated cytotoxic activity against human myeloid leukemia HL-60 cells[1]. While its precise molecular targets are still under investigation, flavonoids, in general, exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression[2][3][4]. Methoxyflavones, in particular, are known to target protein markers and activate downstream signaling cascades leading to cell death[4].
Q2: We are observing a decreased sensitivity of our cancer cell line to this compound over time. What are the potential general mechanisms of resistance?
A2: Acquired resistance to anti-cancer compounds, including natural products like flavonoids, is a common phenomenon. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]
-
Alterations in Drug Target: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibitory effects of the drug.[7][8]
-
Inhibition of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby evading drug-induced cell death.[7][9]
-
Enhanced DNA Repair: For drugs that induce DNA damage, an increase in the cell's capacity to repair this damage can lead to resistance.[10]
-
Changes in the Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia or altered pH, can contribute to drug resistance.[10][11]
Q3: How can we confirm that our cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 of the suspected resistant cell line and compare it to the parental (sensitive) cell line. A 3- to 10-fold or greater increase in the IC50 value is generally considered indicative of resistance.[12]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our cell line.
Potential Cause & Troubleshooting Steps:
-
Selection of a resistant population: Continuous culture in the presence of a drug can lead to the selection and proliferation of a subpopulation of cells that are inherently more resistant.
-
Action: Perform a cell viability assay (e.g., MTT, CCK-8) to compare the IC50 values of your current cell line with an early-passage, untreated parental cell line.[13]
-
-
Development of acquired resistance: The cancer cells may have developed one or more mechanisms of resistance.
-
Action 1: Investigate Drug Efflux:
-
Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux activity via flow cytometry. Reduced intracellular fluorescence in the resistant cells compared to the parental line suggests increased efflux.
-
Co-treat the resistant cells with this compound and a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A). A restoration of sensitivity to this compound would indicate the involvement of P-gp-mediated efflux.
-
-
Action 2: Analyze Protein Expression:
-
Perform Western blotting to compare the expression levels of key resistance-associated proteins in the parental and resistant cell lines. This should include ABC transporters (P-gp, MRP1, BCRP), apoptosis-related proteins (Bcl-2, Bax, cleaved Caspase-3), and key proteins in pro-survival signaling pathways (p-Akt, total Akt, p-mTOR, total mTOR).
-
-
Quantitative Data Summary: Hypothetical IC50 Values
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental Cancer Cell Line | This compound | 5 | 1 |
| Resistant Cancer Cell Line | This compound | 50 | 10 |
| Resistant Cancer Cell Line | This compound + Verapamil (10 µM) | 8 | 1.6 |
Resistance Index (RI) = IC50 of resistant line / IC50 of parental line.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.[12][14][15]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
MTT or CCK-8 assay kit
Procedure:
-
Determine the initial IC50: First, determine the IC50 of the parental cell line to this compound using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, a significant number of cells will die. Monitor the cells and replace the medium with fresh, drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, double the concentration of this compound in the culture medium.
-
Repeat and Stabilize: Repeat step 4, gradually increasing the drug concentration. This process may take several months. It is advisable to cryopreserve cells at each concentration step.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.
Protocol 2: Western Blot Analysis of Resistance Markers
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-p-Akt, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH) to compare protein expression levels between the parental and resistant cell lines.
Visualizations
Caption: Troubleshooting workflow for investigating resistance.
Caption: Key pathways in flavonoid resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 2'-O-Methylkurarinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 2'-O-Methylkurarinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of 2'-O-Methylkurarinone?
Based on the characteristics of flavonoids, the primary challenges are likely poor aqueous solubility and significant first-pass metabolism.[1][2] Poor solubility limits the dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[3][4] Additionally, flavonoids can be extensively metabolized by enzymes in the intestinal wall and liver, reducing the amount of active compound that reaches systemic circulation.[1]
Q2: What are the main formulation strategies to improve the solubility and dissolution rate of poorly soluble compounds like 2'-O-Methylkurarinone?
Several established techniques can be employed:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, leading to faster dissolution.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing 2'-O-Methylkurarinone in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[5][6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the solubility of hydrophobic molecules.[8][9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds by forming fine emulsions in the GI tract.[3]
-
Use of Functional Excipients: Incorporating surfactants, wetting agents, and disintegrants into the formulation can facilitate dissolution.[5][11]
Q3: How can I inhibit the pre-systemic metabolism of 2'-O-Methylkurarinone?
Co-administration with bioenhancers of natural origin or specific enzyme inhibitors can reduce pre-systemic metabolism.[1][12] These agents can inhibit cytochrome P450 enzymes in the gut and liver, which are often responsible for the metabolism of flavonoids.[1]
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of 2'-O-Methylkurarinone formulation.
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate particle size reduction. | Further reduce the particle size of the API through jet milling or high-pressure homogenization to the nanometer range. | Smaller particles have a larger surface area, which generally leads to a faster dissolution rate.[4] |
| Crystalline nature of the compound. | Formulate an amorphous solid dispersion (ASD) with a suitable polymer carrier (e.g., HPMCAS, PVP). | The amorphous form of a drug is typically more soluble than its crystalline counterpart.[6][7] |
| Poor wetting of the drug particles. | Incorporate a surfactant or wetting agent (e.g., d-α-tocopheryl polyethylene glycol succinate - TPGS) into the formulation. | Surfactants reduce the interfacial tension between the drug and the dissolution medium, improving wetting and subsequent dissolution.[5] |
| Insufficient disintegration of the solid dosage form. | Add or optimize the concentration of a superdisintegrant (e.g., sodium starch glycolate, crospovidone). | Rapid disintegration of the tablet or capsule exposes the drug particles to the dissolution medium more quickly.[5] |
Issue 2: Low oral bioavailability in animal models despite good in vitro dissolution.
| Possible Cause | Troubleshooting Step | Rationale |
| Significant first-pass metabolism. | Co-administer the formulation with a known inhibitor of relevant metabolizing enzymes (e.g., piperine as a general bioenhancer). | Inhibition of pre-systemic metabolism in the gut wall and liver can increase the fraction of the absorbed dose that reaches systemic circulation.[1] |
| Poor membrane permeability. | Investigate the use of permeation enhancers or formulate a self-emulsifying drug delivery system (SEDDS). | Some excipients can transiently open tight junctions in the intestinal epithelium, while SEDDS can facilitate transport across the cell membrane.[1][3][5] |
| Efflux by transporters like P-glycoprotein (P-gp). | Include a P-gp inhibitor in the formulation. | Inhibiting efflux transporters can increase the intracellular concentration of the drug in enterocytes, leading to greater net absorption.[1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMCAS, PVP K30, Soluplus®) and a common solvent system in which both 2'-O-Methylkurarinone and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Solution Preparation: Dissolve 2'-O-Methylkurarinone and the chosen polymer in the solvent at a specific drug-to-polymer ratio (e.g., 10%, 20%, 30% drug loading).
-
Spray Drying: Use a laboratory-scale spray dryer (e.g., Büchi B-290). Optimize the process parameters:
-
Inlet temperature
-
Aspirator rate
-
Feed rate
-
-
Powder Collection and Drying: Collect the resulting powder and dry it under vacuum for 24-48 hours to remove residual solvent.
-
Characterization:
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Molar Ratio Determination: Determine the optimal molar ratio of 2'-O-Methylkurarinone to cyclodextrin (e.g., β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin) based on phase solubility studies.[9][10]
-
Complexation:
-
Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution to form a paste.
-
Gradually add the 2'-O-Methylkurarinone to the paste and knead for 45-60 minutes.
-
Add more of the hydroalcoholic solution as needed to maintain a suitable consistency.
-
-
Drying and Sieving: Dry the resulting product at 40-50°C until a constant weight is achieved. Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization:
-
Complex Formation: Use techniques like Fourier-transform infrared spectroscopy (FTIR), DSC, and nuclear magnetic resonance (NMR) to confirm the formation of the inclusion complex.
-
Solubility and Dissolution: Determine the aqueous solubility and dissolution rate of the complex in comparison to the pure drug.[9][10]
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Apparent Solubility of Poorly Soluble Flavonoids (Hypothetical Data for 2'-O-Methylkurarinone)
| Formulation Strategy | Drug:Excipient Ratio | Apparent Solubility Increase (fold) | Reference Method |
| Crystalline Drug | N/A | 1 (Baseline) | [9] |
| Micronization | N/A | 3-5 | [4] |
| β-Cyclodextrin Complex | 1:1 Molar Ratio | 25 | [9][10] |
| HP-β-Cyclodextrin Complex | 1:1 Molar Ratio | 50 | [10] |
| ASD with HPMCAS | 1:4 (w/w) | 150 | [6] |
| SEDDS | 1:9 (w/w) | 200 | [3] |
Table 2: Pharmacokinetic Parameters of Different 2'-O-Methylkurarinone Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| HP-β-CD Complex | 50 | 600 ± 110 | 1.0 | 3400 ± 500 | 400 |
| ASD with HPMCAS | 50 | 1200 ± 250 | 0.5 | 9350 ± 1200 | 1100 |
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations.
Caption: Key challenges and corresponding strategies to enhance oral bioavailability.
References
- 1. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioavailability Enhancement-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids | MDPI [mdpi.com]
- 9. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. omicsonline.org [omicsonline.org]
Technical Support Center: Quality Control of (2S)-2'-methoxykurarinone Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2'-methoxykurarinone. The information is designed to address specific issues that may be encountered during experimental quality control procedures.
I. Frequently Asked Questions (FAQs)
1. What is this compound and why is its quality control important?
This compound is a flavanone compound isolated from the roots of Sophora flavescens. It has demonstrated various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Rigorous quality control is essential to ensure the purity, potency, and consistency of this compound samples used in research and development, which underpins the reliability and reproducibility of experimental results.
2. What are the key analytical techniques for the quality control of this compound?
The primary analytical techniques for the quality control of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment, quantification, and stability testing.
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS): Provides molecular weight confirmation and structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for unambiguous structure elucidation and confirmation.
3. What are the typical purity specifications for a this compound reference standard?
High-quality reference standards of this compound typically have a purity of ≥98% as determined by HPLC.
4. How should this compound samples be stored?
To maintain stability, this compound should be stored in a cool, dry, and dark place, preferably in airtight containers. Exposure to light, heat, and moisture can lead to degradation.
II. Experimental Protocols & Data
A. High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This section outlines a general HPLC method suitable for the analysis of this compound, based on methods used for flavonoids and extracts of Sophora flavescens.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Gradient Program | Start with a lower concentration of acetonitrile (e.g., 20-30%) and gradually increase to a higher concentration (e.g., 80-90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 280 nm and 360 nm is recommended for flavonoids. |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in methanol or a mixture of the initial mobile phase components. |
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for confirming the identity of this compound.
Table 2: Typical LC-MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Range | m/z 100-1000 |
| Expected [M+H]⁺ | 453.2277 |
| Expected [M-H]⁻ | 451.2121 |
| Collision Energy (for MS/MS) | Ramped (e.g., 20-40 eV) to obtain fragment ions. |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides definitive structural information. The following are expected chemical shifts for key protons and carbons, though slight variations may occur depending on the solvent used.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~5.4 (dd) | ~79.0 |
| 3 | ~2.8-3.1 (m) | ~43.0 |
| 5 | - | ~163.0 |
| 6 | ~6.1 (d) | ~96.0 |
| 7 | - | ~165.0 |
| 8 | - | ~105.0 |
| 1' | - | ~115.0 |
| 2' | - | ~158.0 (with OCH₃) |
| 2'-OCH₃ | ~3.8 (s) | ~55.5 |
| 3' | ~6.5 (d) | ~103.0 |
| 4' | - | ~160.0 |
| 5' | ~7.2 (d) | ~130.0 |
| 6' | ~6.6 (dd) | ~107.0 |
Note: This is an illustrative table based on general flavonoid structures. Actual values should be confirmed with a reference standard.
III. Troubleshooting Guides
A. HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No peak or very small peak for this compound | 1. Incorrect injection. 2. Sample not dissolved. 3. Detector issue (e.g., lamp off). 4. Incorrect wavelength setting. | 1. Check autosampler for proper injection. 2. Ensure the sample is fully dissolved in the injection solvent. Gentle sonication may help. 3. Verify that the detector lamp is on and stable. 4. Confirm the detection wavelength is appropriate for flavonoids (e.g., 280 nm). |
| Peak tailing | 1. Column degradation. 2. Sample overload. 3. Inappropriate mobile phase pH. | 1. Try a new column of the same type. 2. Dilute the sample and reinject. 3. Ensure the mobile phase pH is suitable for the analyte; for flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. |
| Split peaks | 1. Clogged frit or column inlet. 2. Sample solvent incompatible with mobile phase. | 1. Reverse flush the column (follow manufacturer's instructions) or replace the column. 2. Dissolve the sample in the initial mobile phase if possible. |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column equilibration issue. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase before each injection. |
| Extra peaks (impurities) | 1. Sample degradation. 2. Contamination from solvent or glassware. 3. Presence of related compounds from the natural source. | 1. Prepare fresh samples and analyze immediately. Consider a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and clean glassware. Run a blank injection to check for system contamination. 3. This is expected in extracts. Use a reference standard to confirm the identity of the main peak. |
B. Mass Spectrometry Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak signal | 1. Low sample concentration. 2. Poor ionization. 3. Instrument not tuned or calibrated. | 1. Increase sample concentration. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ion modes. 3. Perform a tune and calibration of the mass spectrometer. |
| Incorrect m/z value | 1. Instrument out of calibration. | 1. Recalibrate the mass analyzer using a suitable calibration standard. |
| Complex or noisy spectrum | 1. High background from the sample matrix or mobile phase. 2. Co-eluting compounds. | 1. Use high-purity solvents and additives. Implement sample cleanup procedures if necessary. 2. Optimize the HPLC separation to better resolve components. |
IV. Visualized Workflows and Pathways
A. General Quality Control Workflow
Caption: A typical workflow for the quality control of this compound samples.
B. Troubleshooting Logic for HPLC Peak Issues
Caption: A decision tree for troubleshooting common HPLC peak problems.
troubleshooting inconsistent results with (2S)-2'-methoxykurarinone
Welcome to the technical support center for (2S)-2'-methoxykurarinone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and providing answers to frequently asked questions regarding the use of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What could be the cause?
Possible Causes and Solutions:
-
Compound Solubility: this compound is poorly soluble in aqueous solutions. Incomplete solubilization can lead to inaccurate concentrations and variable results.
-
Compound Stability: Like many natural flavonoids, this compound may be susceptible to degradation, especially with prolonged storage or exposure to light.
-
Solution: Store stock solutions at -20°C or -80°C and protect from light.[1] For working solutions, it is recommended to prepare them fresh for each experiment.
-
-
Cell Passage Number: The responsiveness of cells to external stimuli can change with increasing passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
-
-
Assay Interference: Natural products, including flavonoids, can sometimes interfere with assay readouts (e.g., autofluorescence).
-
Solution: Run appropriate controls, including vehicle controls and compound-only controls (without cells), to identify and correct for any assay interference.
-
Question 2: My enzyme inhibition assay results with this compound are not reproducible. What factors should I consider?
Possible Causes and Solutions:
-
Compound Aggregation: At higher concentrations, hydrophobic compounds like this compound can form aggregates, leading to non-specific enzyme inhibition.
-
Solution: Include a non-ionic detergent (e.g., Triton X-100) in your assay buffer to prevent aggregation. Also, test a wide range of compound concentrations to identify a dose-responsive relationship.
-
-
Redox Activity: Flavonoids can possess redox properties that may interfere with assay components, particularly those involving redox-sensitive reagents.
-
Solution: Assess the potential for redox activity by including controls with and without the enzyme to see if the compound directly affects the substrate or detection reagents.
-
-
Incorrect Blanking: Improperly corrected background absorbance or fluorescence can lead to inaccurate inhibition values.
-
Solution: Use appropriate blanks that account for the absorbance/fluorescence of the compound itself, the buffer, and the substrate.
-
Question 3: I am seeing unexpected cytotoxicity in my cell cultures when treating with this compound. How can I troubleshoot this?
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the same solvent concentration to assess its effect on cell viability.
-
-
Compound Purity: Impurities in the compound preparation could be contributing to the observed cytotoxicity.
-
Solution: Whenever possible, use a high-purity grade of this compound and obtain a certificate of analysis from the supplier.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.
-
Solution: Perform a dose-response experiment to determine the cytotoxic IC50 value for your specific cell line. This will help in selecting appropriate non-toxic concentrations for mechanism-of-action studies.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1]
Q2: How should I store this compound stock solutions?
A2: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several signaling pathways, including the inhibition of RANKL-induced signaling and NF-κB activation, and the induction of Heme Oxygenase-1 (HO-1) expression.
Q4: Can this compound interfere with common assay readouts?
A4: As a flavonoid, this compound has the potential to interfere with certain assay technologies. For example, it may exhibit autofluorescence, which can be problematic in fluorescence-based assays. It is crucial to include proper controls to account for such potential interference.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Cytotoxicity IC50 | 10.8 +/- 0.9 µM | HL-60 | [2] |
| α-Glucosidase Inhibition IC50 | 155 µM | In vitro enzyme assay |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
NF-κB Reporter Assay
This protocol outlines a general procedure for measuring the effect of this compound on NF-κB activation.
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter construct
-
This compound
-
DMSO
-
Cell culture medium
-
An NF-κB activator (e.g., TNF-α or LPS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (prepared as described above) for a specific pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.
Western Blot for Heme Oxygenase-1 (HO-1) Induction
This protocol provides a general method for detecting the induction of HO-1 protein expression by this compound.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HO-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HO-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative induction of HO-1 expression.
Visualizations
Signaling Pathways and Workflows
Caption: A general experimental workflow for investigating the biological activities of this compound.
Caption: this compound inhibits multiple steps in the RANKL signaling pathway.
Caption: this compound exhibits anti-inflammatory effects through NF-κB inhibition and HO-1 induction.
References
Validation & Comparative
Unveiling the Cytotoxic Potential of (2S)-2'-methoxykurarinone: A Comparative Analysis
(2S)-2'-methoxykurarinone , a lavandulyl flavanone isolated from the roots of Sophora flavescens, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of its anti-cancer activity, supported by experimental data, and benchmarks its performance against the well-established chemotherapeutic agent, doxorubicin. The information presented herein is intended for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity
This compound exhibits selective cytotoxicity against cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, kurarinone, across different human cancer cell lines. For comparative purposes, the IC50 values for the conventional chemotherapy drug, doxorubicin, are also included where available.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HL-60 | Human Promyelocytic Leukemia | 13.7 | |
| Kurarinone | H1688 | Small Cell Lung Carcinoma | 12.5 ± 4.7 | [1] |
| H1466 | Small Cell Lung Carcinoma | 30.4 ± 5.1 | [1][2] | |
| A549 | Non-Small Cell Lung Cancer | Not specified, but effective | [3] | |
| Doxorubicin | HL-60 | Human Promyelocytic Leukemia | 0.067 | [4] |
| HL-60 | Human Promyelocytic Leukemia | 18.6 ± 8.9 (nM) | [5] |
Note: Data for kurarinone is presented as a proxy for this compound, as specific comparative studies for the latter are limited. IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Experimental evidence suggests that this compound and its related compound, kurarinone, induce cancer cell death primarily through the activation of apoptosis and disruption of the cell cycle.
Apoptosis Induction
Kurarinone has been shown to trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[1] Key molecular events observed include:
-
Activation of Caspases: Treatment with kurarinone leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1][2]
-
PARP Cleavage: Activation of caspase-3 results in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
-
Modulation of Bcl-2 Family Proteins: Kurarinone treatment decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, further activating the caspase cascade.[1][3]
-
Induction of Death Receptors: The compound upregulates the expression of death receptors such as Fas and TRAIL receptors, initiating the extrinsic apoptotic pathway.[1]
Cell Cycle Arrest
Flow cytometry analysis has revealed that kurarinone can halt the progression of the cell cycle in cancer cells. A significant accumulation of cells in the sub-G1 phase is indicative of apoptotic DNA fragmentation.[1][2] Furthermore, studies have shown that kurarinone can induce cell cycle arrest at the G2/M phase, preventing mitotic entry and cell division.[6][7]
Signaling Pathways
The cytotoxic effects of this compound are orchestrated through the modulation of key signaling pathways that govern cell survival and death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or the control vehicle (e.g., DMSO) for 24 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with this compound, harvested, and washed with PBS. The cells are then fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the cellular DNA and eliminate RNA interference.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), is quantified using cell cycle analysis software.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins, such as Bcl-2 and Bax.
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease inhibitors to extract total protein. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of bioreductive activation of doxorubicin in cytotoxic activity against leukaemia HL60-sensitive cell line and its multidrug-resistant sublines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of (2S)-2'-methoxykurarinone and (2S)-(-)-kurarinone for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and pharmacological properties of two closely related natural flavanones, (2S)-2'-methoxykurarinone and (2S)-(-)-kurarinone. Both compounds, primarily isolated from the medicinal plant Sophora flavescens, have garnered significant interest in the scientific community for their diverse biological activities. This document aims to present a clear, data-driven comparison to aid researchers and professionals in drug development in their evaluation of these molecules.
Summary of Biological Activities
| Biological Activity | This compound | (2S)-(-)-kurarinone |
| Anti-inflammatory | Yes. Suppresses CTACK/CCL27 expression in human keratinocytes via NF-κB inhibition and HO-1 induction.[1] | Yes. Inhibits NF-κB, STAT3, and Akt signaling pathways.[2][3] Attenuates collagen-induced arthritis in mice.[4][5] |
| Antioxidant | Yes.[1] | Yes. Induces antioxidant enzymes via the KEAP1/Nrf2 pathway.[6][7][8] |
| Anticancer | Yes. Cytotoxic activity against human myeloid leukemia HL-60 cells.[2][9] | Yes. Shows broad anticancer potential against various cancer cell lines with IC50 values ranging from 2–62 µM.[10][11] Induces apoptosis and cell cycle arrest.[10][11] |
| Neuroprotective | Not extensively studied. | Yes. Modulates dopamine receptors and inhibits monoamine oxidase.[3] |
| Other Activities | Inhibits osteoclastogenesis and bone resorption.[2][12] Strong α-glucosidase inhibitory activity (IC50 = 155 µM).[2] | Possesses anti-drug resistance, antimicrobial, and estrogenic activities.[2][3] |
Quantitative Comparison of Bioactivities
The following table summarizes the available quantitative data on the bioactivities of the two compounds. It is important to note that these values were determined in different experimental settings and should be interpreted with caution.
| Parameter | This compound | (2S)-(-)-kurarinone |
| α-Glucosidase Inhibition IC50 | 155 µM[2] | Not Reported |
| Anticancer Activity IC50 | Not specified for HL-60 cells. | 2–62 µM (against various cancer cell lines)[10][11] |
| NF-κB Pathway Inhibition IC50 | Not Reported | 5.8 µg/ml[10] |
| hMAO-A Inhibition IC50 | Not Reported | 186 ± 6.17 µM[3] |
| hMAO-B Inhibition IC50 | Not Reported | 198 ± 12.66 µM[3] |
Signaling Pathways and Mechanisms of Action
Both this compound and (2S)-(-)-kurarinone exert their biological effects through the modulation of key signaling pathways. While there is an overlap in their mechanisms, particularly concerning anti-inflammatory and antioxidant responses, some differences have been reported.
This compound: Anti-inflammatory Action in Keratinocytes
This compound has been shown to suppress the expression of the pro-inflammatory chemokine CTACK/CCL27 in human keratinocytes. This effect is mediated through the inhibition of the NF-κB pathway and the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1).
(2S)-(-)-kurarinone: Multifaceted Mechanisms of Action
(2S)-(-)-kurarinone demonstrates a broader range of activities by modulating multiple signaling pathways. Its anti-inflammatory and antioxidant effects are mediated through the inhibition of NF-κB and activation of the Nrf2/HO-1 pathway. Its anticancer effects involve the modulation of pro-survival pathways like STAT3 and Akt, and the induction of apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.
Anti-inflammatory Activity Assay (Suppression of CTACK/CCL27)
This protocol is based on the study of this compound in human keratinocytes (HaCaT cells).[1]
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) to induce an inflammatory response and CTACK/CCL27 expression.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for chemokine production.
-
Measurement of CTACK/CCL27: The concentration of CTACK/CCL27 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The mRNA expression levels of CTACK/CCL27 can be measured by reverse transcription-polymerase chain reaction (RT-PCR).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines, as has been reported for (2S)-(-)-kurarinone.
-
Cell Seeding: Cancer cells (e.g., HL-60, HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or (2S)-(-)-kurarinone) and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion
Both this compound and (2S)-(-)-kurarinone exhibit promising pharmacological activities, particularly in the realms of anti-inflammatory and anticancer research. (2S)-(-)-kurarinone has been more extensively studied, with a broader range of reported biological effects and a larger body of quantitative data. The presence of the 2'-methoxy group in this compound appears to retain significant biological activity, as evidenced by its potent anti-inflammatory and α-glucosidase inhibitory effects.
For researchers in drug development, (2S)-(-)-kurarinone may present a more immediate lead compound for oncology applications due to the existing data on its efficacy against various cancer cell lines. However, this compound's distinct profile, including its strong α-glucosidase inhibition, warrants further investigation for metabolic disease applications. Direct, head-to-head comparative studies under standardized experimental conditions are necessary to fully elucidate the structure-activity relationships and therapeutic potential of these two related flavanones.
References
- 1. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Antifection | Akt | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Kurarinone Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C27H32O6 | CID 11982641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of (2S)-2'-methoxykurarinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of (2S)-2'-methoxykurarinone, a natural flavonoid isolated from the roots of Sophora flavescens, against established anti-inflammatory agents. The following sections present a compilation of experimental data, detailed protocols for key assays, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and other flavonoids from Sophora flavescens has been evaluated alongside standard anti-inflammatory drugs, dexamethasone and indomethacin. The primary endpoint for comparison is the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Target | Cell Line | IC50 (µM) |
| Kushenol A¹ | Nitric Oxide (NO) | RAW 264.7 | 4.6 ± 1.1 |
| Norkurarinone¹ | Nitric Oxide (NO) | RAW 264.7 | 14.4 ± 0.4 |
| This compound | Nitric Oxide (NO) | RAW 264.7 | Data not available² |
| Dexamethasone³ | Nitric Oxide (NO) | RAW 264.7 | ~8.9³ |
| Indomethacin⁴ | Nitric Oxide (NO) | RAW 264.7 | ~56.8⁴ |
¹Data from a study on flavonoids from Sophora flavescens. Kushenol A and Norkurarinone are structurally similar to this compound. ²Specific IC50 data for this compound on NO inhibition was not found in the reviewed literature. However, its anti-inflammatory activity is documented. ³IC50 for dexamethasone can vary based on experimental conditions. This value is an approximation from available literature. ⁴IC50 for indomethacin on NO inhibition.[1]
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below to facilitate reproducibility and further investigation.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the amount of nitrite, a stable and soluble oxidation product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound, dexamethasone)
-
Griess Reagent (A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for an additional 24 hours.
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This assay is used to quantify the concentration of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Test compounds
-
Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the culture plates and collect the supernatant.
-
ELISA Protocol (General Steps):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate for 15-30 minutes at room temperature in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and other flavonoids are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory screening.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway Modulation
The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS activates MAPK pathways, which in turn can activate transcription factors that promote the expression of inflammatory mediators.
Caption: Modulation of the MAPK signaling pathway.
References
A Comparative Guide to Osteoclastogenesis Inhibitors: (2S)-2'-methoxykurarinone and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Osteoclastogenesis, the differentiation and activation of osteoclasts, is a critical physiological process for bone remodeling and calcium homeostasis. However, its dysregulation is a hallmark of various bone diseases, including osteoporosis, rheumatoid arthritis, and periodontitis. Consequently, the inhibition of osteoclastogenesis has emerged as a key therapeutic strategy. This guide provides a comparative analysis of (2S)-2'-methoxykurarinone, a promising natural compound, alongside other established and experimental inhibitors of osteoclastogenesis, supported by experimental data and detailed methodologies.
Quantitative Comparison of Osteoclastogenesis Inhibitors
The following tables summarize the quantitative data on the inhibitory effects of this compound and other selected compounds on osteoclast formation and function. It is important to note that direct comparisons of IC50 values and effective concentrations should be interpreted with caution due to variations in experimental models and conditions across different studies.
Table 1: Inhibition of Osteoclast Differentiation (TRAP-Positive Multinucleated Cells)
| Inhibitor | Cell Type | Effective Concentration | IC50 | Key Findings |
| This compound | Mouse Bone Marrow Macrophages (BMMs) | 1, 5, 10 µM | Not explicitly stated, but dose-dependent inhibition observed. | Significantly inhibited RANKL-induced osteoclast differentiation without cytotoxicity[1]. |
| Icariin | Mouse BMMs | 10⁻⁸ M | Not explicitly stated, but significant decrease in TRAP activity at this concentration. | Dose-dependently inhibited the growth and differentiation of hematopoietic cells into osteoclasts[2][3]. |
| Parthenolide | Mouse BMMs | 1 µM | ~1.1 µM (for cancer cell-induced osteoclast formation) | Dose-dependently inhibited RANKL-mediated osteoclast differentiation[4][5]. |
| Denosumab | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not directly applicable (monoclonal antibody) | Not applicable | Prevents RANKL from binding to RANK, thereby inhibiting osteoclast formation[6][7]. |
| Alendronate (Bisphosphonate) | Human PBMCs | 10⁻⁷ M | Not explicitly stated, but significant inhibition of resorption at this concentration. | Primarily inhibits the activity of differentiated osteoclasts with less effect on their formation at lower concentrations[8][9]. At 10⁻⁵ M, both number and resorption were profoundly decreased[8][9][10]. |
| BAY 11-7082 (NF-κB Inhibitor) | Mouse BMMs | 7.5 - 10 µM | Not explicitly stated. | Suppressed osteoclastogenesis induced by RANKL and/or TNF-α[11][12][13]. |
| U0126 (MEK/ERK Inhibitor) | RAW 264.7 cells | 0.5 - 2 µM | Not explicitly stated. | Paradoxically, it can accelerate osteoclast differentiation in RAW 264.7 cells at high density but inhibits it in BMMs[14][15]. |
| SB203580 (p38 Inhibitor) | Mouse Bone Marrow Cultures | 1 - 10 µM | ~0.5 µM | Blocked RANKL-induced osteoclastogenesis[16][17]. |
Table 2: Inhibition of Bone Resorption
| Inhibitor | Assay Type | Effective Concentration | Key Findings |
| This compound | Bone resorption pit assay | 1, 5, 10 µM | Inhibited the bone-resorbing activity of mature osteoclasts[1]. |
| Icariin | Bone resorption pit assay | 10 µM | Significantly reduced the formation of bone resorption pits[3]. |
| Parthenolide | Hydroxyapatite-coated plates | 1 µM | Decreased the area of resolved pits by mature osteoclasts[4]. |
| Denosumab | Dentin slices | Not directly applicable | Inhibited bone resorption in vitro[7]. |
| Alendronate (Bisphosphonate) | Bone slices | < 10⁻⁷ M | Inhibited bone resorption, primarily by reducing osteoclast activity[8][9]. |
| BAY 11-7082 (NF-κB Inhibitor) | Not explicitly reported in the reviewed abstracts. | - | Primarily studied for its effect on osteoclast differentiation. |
| U0126 (MEK/ERK Inhibitor) | Not explicitly reported in the reviewed abstracts. | - | Primarily studied for its effect on osteoclast differentiation. |
| SB203580 (p38 Inhibitor) | Dentine resorption assay | Did not inhibit | Did not inhibit the survival or dentine-resorption activity of mature osteoclasts induced by RANKL[17]. |
Signaling Pathways and Mechanisms of Action
The differentiation of osteoclasts is a complex process orchestrated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors. This interaction triggers a cascade of downstream signaling pathways, primarily involving NF-κB and Mitogen-Activated Protein Kinases (MAPKs), which ultimately leads to the expression of osteoclast-specific genes. The inhibitors discussed in this guide exert their effects by targeting various components of these pathways.
This compound inhibits osteoclastogenesis by suppressing multiple RANKL-induced signaling pathways, including Akt, p38, JNK, c-Fos, and the master regulator of osteoclast differentiation, NFATc1[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparison of these inhibitors.
Osteoclast Differentiation Assay (TRAP Staining)
This assay is used to identify and quantify osteoclasts, which are characterized by being multinucleated and expressing tartrate-resistant acid phosphatase (TRAP).
References
- 1. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icariin inhibits osteoclast differentiation and bone resorption by suppression of MAPKs/NF-κB regulated HIF-1α and PGE(2) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icariin inhibits the osteoclast formation induced by RANKL and macrophage-colony stimulating factor in mouse bone marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits osteoclast differentiation and bone resorbing activity by down-regulation of NFATc1 induction and c-Fos stability, during RANKL-mediated osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of denosumab for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. por.hu [por.hu]
- 8. academic.oup.com [academic.oup.com]
- 9. Human osteoclast formation and activity in vitro: effects of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. SHP2 inhibition by SHP099 attenuates IL-6–driven osteoclastogenesis in growth plate injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. TNF-α and RANKL promote osteoclastogenesis by upregulating RANK via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK Inhibition Increases RANKL-Induced Osteoclast Differentiation in RAW 264.7 Cells by Stimulating AMPK Activation and RANK Expression and Inhibiting Anti-Osteoclastogenic Factor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 16. invivogen.com [invivogen.com]
- 17. p38 MAPK-mediated signals are required for inducing osteoclast differentiation but not for osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Kurarinone: A Guide to its Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activities of kurarinone and its derivatives. It delves into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Kurarinone, a prenylated flavanone isolated from the roots of Sophora flavescens, has emerged as a promising candidate in cancer chemotherapy. Extensive research has demonstrated its potent cytotoxic effects against a wide range of cancer cell lines. This guide synthesizes the available data to provide a clear and objective overview of its anticancer properties and the structural features crucial for its activity.
Comparative Analysis of Anticancer Activity
The cytotoxic efficacy of kurarinone and its derivatives has been evaluated against numerous human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, offering a quantitative comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kurarinone | Human myeloid leukemia (HL-60) | 18.5 | [1] |
| Small-cell lung cancer (H1688) | 12.5 | [1] | |
| Small-cell lung cancer (H146) | 30.4 | [1] | |
| Prostate cancer (PC3) | 24.7 | [1] | |
| Cervical cancer (HeLa) | 36 | [1] | |
| Melanoma (A375) | 62 | [1] | |
| Kurarinone-7-O-β-glucoside | Cervical cancer (HeLa) | 8.7 | [1] |
Key Observations:
-
Kurarinone exhibits a broad spectrum of anticancer activity, with IC50 values ranging from micromolar to sub-micromolar concentrations across various cancer types.[1]
-
The glycosylated derivative, kurarinone-7-O-β-glucoside, demonstrated significantly enhanced potency against HeLa cells compared to the parent compound, suggesting that modifications at the 7-position could be a promising strategy for developing more active analogs.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kurarinone's anticancer activity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of kurarinone or its derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Kurarinone exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1]
Apoptosis Induction
Kurarinone triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptotic and anti-apoptotic proteins.[1]
Caption: Kurarinone-induced apoptosis signaling pathways.
Cell Cycle Arrest and Inhibition of Metastasis
Kurarinone can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. Furthermore, it has been shown to inhibit the metastatic potential of cancer cells by modulating the expression of proteins involved in cell adhesion and migration.[1]
Caption: Mechanisms of cell cycle arrest and metastasis inhibition by kurarinone.
Modulation of Key Signaling Pathways
Kurarinone's anticancer activity is also attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer, such as the NF-κB, STAT3, and Akt pathways.[1]
Caption: Kurarinone's modulation of key oncogenic signaling pathways.
Conclusion and Future Directions
Kurarinone demonstrates significant potential as a lead compound for the development of novel anticancer agents. Its multifaceted mechanism of action, targeting key pathways involved in cancer cell proliferation, survival, and metastasis, makes it an attractive candidate for further investigation. The enhanced activity of its glycosylated derivative highlights the potential for synthetic modifications to improve its therapeutic index. Future research should focus on the synthesis and evaluation of a broader range of kurarinone derivatives to establish a more comprehensive structure-activity relationship. This will be crucial for the rational design of more potent and selective anticancer drugs based on the kurarinone scaffold.
References
(2S)-2'-Methoxykurarinone: An Evaluation of Preclinical Efficacy in Mouse Models
A Comparative Analysis for Researchers and Drug Development Professionals
(2S)-2'-methoxykurarinone , a flavonoid derived from the medicinal plant Sophora flavescens, has garnered interest for its potential therapeutic properties. While in vitro studies have demonstrated its antioxidant and anti-inflammatory effects, a comprehensive understanding of its in vivo efficacy remains under investigation. This guide provides a comparative analysis of the available preclinical data for this compound and the closely related compound, kurarinone, in relevant mouse models of disease. It aims to offer researchers, scientists, and drug development professionals a consolidated resource to evaluate its potential and guide future research directions.
In Vivo Efficacy: A Look at the Closely Related Kurarinone
Direct in vivo efficacy studies of this compound in mouse models are not yet prominently available in published literature. However, research on the structurally similar compound, kurarinone , provides valuable insights into the potential in vivo activities of this class of flavonoids. A significant study demonstrated the anti-inflammatory and antioxidant efficacy of kurarinone in a collagen-induced arthritis (CIA) mouse model , a well-established model for rheumatoid arthritis.
Summary of Kurarinone Efficacy in CIA Mouse Model
| Parameter | Vehicle Control | Kurarinone Treatment | % Change |
| Arthritis Severity Score | High | Significantly Reduced | - |
| Serum TNF-α | Elevated | Significantly Reduced | ↓ |
| Serum IL-6 | Elevated | Significantly Reduced | ↓ |
| Serum IFN-γ | Elevated | Significantly Reduced | ↓ |
| Serum IL-17A | Elevated | Significantly Reduced | ↓ |
| Paw Tissue MDA | Elevated | Significantly Reduced | ↓ |
| Paw Tissue H₂O₂ | Elevated | Significantly Reduced | ↓ |
| Paw Tissue SOD Activity | Reduced | Significantly Increased | ↑ |
| Paw Tissue GSH-Px Activity | Reduced | Significantly Increased | ↑ |
Data synthesized from a study on kurarinone in a collagen-induced arthritis mouse model.[1]
Comparative Landscape: Other Investigational and Standard Therapies
To provide a broader context, the following table summarizes the efficacy of other therapeutic agents in various mouse models of inflammatory diseases and cancer.
| Compound/Drug | Mouse Model | Key Efficacy Findings |
| Puerarin | Dextran sulfate sodium (DSS)-induced colitis | Alleviated colon shortening, reduced pathological damage, and decreased myeloperoxidase (MPO) activity.[2] |
| Verdinexor | Influenza A virus infection | Limited virus shedding, reduced pulmonary pro-inflammatory cytokine expression, and moderated leukocyte infiltration.[3][4] |
| 2-Methoxyestradiol (2ME2) | Lipopolysaccharide (LPS)-induced acute lung inflammation | Reduced bronchoalveolar lavage protein content by ~54% and decreased LPS-induced interleukin-6 gene expression.[5] |
| PD173074 | Small cell lung cancer xenograft | On its own, killed off tumors in 50% of the mice. In combination with cisplatin, it significantly slowed tumor growth more than either drug alone.[6] |
| APCS-540 | Ovarian cancer (syngeneic model) | Significantly improved survival by 66%.[7] |
Mechanistic Insights: Signaling Pathways
This compound: In Vitro Anti-inflammatory Pathway
In vitro studies using human keratinocytes have elucidated a potential anti-inflammatory mechanism for this compound. It has been shown to suppress the production of the chemokine CTACK/CCL27, which is upregulated in inflammatory skin conditions. This suppression is achieved through the inhibition of NF-κB activation and the induction of Heme Oxygenase-1 (HO-1).[8]
Kurarinone: In Vivo Anti-inflammatory and Antioxidant Pathways
In the CIA mouse model, kurarinone demonstrated its therapeutic effect by modulating both inflammatory and oxidative stress pathways. It was found to inhibit the differentiation of Th1 and Th17 cells, which are key drivers of autoimmune inflammation. Additionally, it activated the Nrf-2/KEAP-1 pathway, a critical regulator of the cellular antioxidant response.[1]
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation and replication of in vivo studies.
Collagen-Induced Arthritis (CIA) Mouse Model
The mouse model of collagen type II-induced arthritis is a widely used preclinical model for rheumatoid arthritis.[1]
Experimental Workflow:
Key Methodological Details:
-
Animal Strain: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Collagen Preparation: Chicken type II collagen is dissolved in acetic acid and emulsified with an adjuvant.
-
Induction: A primary immunization is followed by a booster immunization to elicit a strong autoimmune response.
-
Treatment: The test compound (e.g., kurarinone) is typically administered after the onset of disease to evaluate its therapeutic potential.
-
Endpoints: Disease progression is monitored by clinical scoring of arthritis. At the end of the study, serum and tissues are collected for biomarker analysis, including pro-inflammatory cytokines and markers of oxidative stress.
Conclusion and Future Directions
The available preclinical data, primarily from the closely related compound kurarinone, suggests that flavonoids of this class hold promise as anti-inflammatory and antioxidant agents. The demonstrated efficacy of kurarinone in a mouse model of rheumatoid arthritis provides a strong rationale for further in vivo investigation of this compound.
Future studies should focus on:
-
Direct in vivo evaluation of this compound in relevant mouse models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease, dermatitis) and cancer.
-
Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen and to understand the drug's exposure-response relationship.
-
Head-to-head comparison with standard-of-care drugs in these models to better define its therapeutic potential.
-
In-depth mechanistic studies to confirm the signaling pathways identified in vitro and to uncover other potential mechanisms of action in a whole-organism context.
By addressing these key research questions, the scientific community can build a comprehensive understanding of the in vivo efficacy of this compound and determine its potential for translation into clinical applications.
References
- 1. Kurarinone Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin inhibits inflammation and oxidative stress in dextran sulfate sodium-induced colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 4. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evidence for anti-inflammatory properties of 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site is undergoing maintenance [innovations-report.com]
- 7. Dual targeting of GSK3B and HDACs reduces tumor growth and improves survival in an ovarian cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2S)-2′-methoxykurarinone from Sophora flavescens suppresses cutaneous T cell-attracting chemokine/CCL27 expression induced by interleukin-ß/tumor necrosis factor-α via heme oxygenase-1 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavanones from Sophora flavescens: Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The roots of Sophora flavescens, a plant long used in traditional Chinese medicine, are a rich source of bioactive prenylated flavanones.[1][2] These compounds have garnered significant scientific interest for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This guide provides a comparative analysis of key flavanones isolated from Sophora flavescens, presenting their biological performance supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Comparative Biological Activities of Sophora flavescens Flavanones
The biological activities of flavanones from Sophora flavescens vary significantly based on their specific chemical structures.[1] Prenylation of the flavonoid skeleton is a key factor influencing their bioactivity.[4] Below is a summary of the comparative activities of several prominent flavanones.
Table 1: Comparative Anticancer and Anti-proliferative Activities
| Flavanone | Cell Line | Activity | IC50 Value (µM) | Reference |
| Kushenol Z | A549 (NSCLC) | Cytotoxicity | < 25 | [5] |
| Sophoraflavanone G | A549 (NSCLC) | Cytotoxicity | < 25 | [5] |
| Kushenol A | A549 (NSCLC) | Cytotoxicity | < 25 | [5] |
| Compound 21 (a prenylated flavanone) | HepG2 (Hepatoma) | Anti-proliferative | Not specified | [6] |
| Compound 22 (a prenylated flavanone) | HepG2 (Hepatoma) | Anti-proliferative | 0.46 ± 0.1 | [7] |
NSCLC: Non-Small-Cell Lung Cancer
Table 2: Comparative Antimicrobial Activities
| Flavanone | Bacterial Strain | Activity | MIC Value (µg/mL) | Reference |
| Sophoraflavanone G | Staphylococcus aureus | Antibacterial | Not specified | [8] |
| Kurarinone | Staphylococcus aureus | Antibacterial | Not specified | [8] |
| Sophoflavanone C | Gram-positive bacteria | Significant Antibacterial | Not specified | [9] |
| Sophoflavanone F | Gram-positive bacteria | Significant Antibacterial | Not specified | [9] |
MIC: Minimum Inhibitory Concentration
Table 3: Comparative Anti-inflammatory and Antioxidant Activities
| Flavanone | Assay | Activity | IC50 Value | Reference |
| Kushenol C | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Anti-inflammatory | Not specified | [10] |
| Various Prenylflavonoids | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Anti-inflammatory | 4.6 ± 1.1 to 14.4 ± 0.4 µM | [7] |
| Sophoraflavanone G | DPPH Radical Scavenging | Antioxidant | 5.26 µg/mL | [11] |
| Kurarinone | DPPH Radical Scavenging | Antioxidant | 7.73 µg/mL | [11] |
NO: Nitric Oxide; LPS: Lipopolysaccharide; DPPH: 1,1-diphenyl-2-picrylhydrazyl
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Extraction and Isolation of Flavanones
A common method for the extraction and isolation of flavanones from Sophora flavescens involves the following steps:
-
Extraction : The dried and powdered roots of Sophora flavescens are extracted with methanol (MeOH) or ethanol.[12][13]
-
Fractionation : The crude extract is then suspended in water and partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[11]
-
Chromatographic Separation : The fractions rich in flavonoids are subjected to various chromatographic techniques for the isolation of pure compounds. These techniques include silica gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).[14]
Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of flavanones against cancer cell lines is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells (e.g., HepG2, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][6]
-
Compound Treatment : The cells are then treated with various concentrations of the isolated flavanones for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Antibacterial Activity Assay (Micro Broth Dilution Method)
The minimum inhibitory concentration (MIC) of flavanones against various bacterial strains is determined using the micro broth dilution method.[4][9]
-
Preparation of Inoculum : Bacterial strains are cultured in a suitable broth medium to a specific turbidity.
-
Serial Dilution : The flavanones are serially diluted in the broth medium in 96-well microplates.
-
Inoculation : Each well is inoculated with the prepared bacterial suspension.
-
Incubation : The microplates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Vancomycin and ampicillin can be used as positive controls.[4]
Nitric Oxide (NO) Production Inhibition Assay
The anti-inflammatory activity of flavanones can be assessed by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7][10]
-
Cell Culture and Treatment : RAW264.7 cells are cultured in 96-well plates and pre-treated with different concentrations of the flavanones for a short period.
-
LPS Stimulation : The cells are then stimulated with LPS to induce the production of NO.
-
Nitrite Measurement : After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation : The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells.
Mechanistic Insights and Signaling Pathways
Several studies have delved into the mechanisms of action of Sophora flavescens flavanones, revealing their interaction with key cellular signaling pathways.
Autophagy Induction in Cancer Cells
One of the identified mechanisms for the anti-proliferative effect of certain prenylated flavanones is the induction of autophagic cell death. For instance, a novel prenylated flavanone (compound 21) was found to activate autophagic flux and trigger the release of reactive oxygen species (ROS) in HepG2 cells, leading to apoptosis-independent cell death.[6] This involves the activation of key signaling proteins related to autophagy and ROS.
Caption: Autophagy induction by a prenylated flavanone in HepG2 cells.
mTOR Pathway Inhibition in Non-Small-Cell Lung Cancer
Kushenol Z, a novel flavanone from Sophora flavescens, has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells by mediating the mTOR pathway.[5] It inhibits phosphodiesterase and Akt activity, leading to the activation of apoptotic pathways.
Caption: Inhibition of the mTOR pathway by Kushenol Z in NSCLC cells.
General Experimental Workflow
The process of discovering and characterizing bioactive flavanones from Sophora flavescens follows a systematic workflow.
Caption: General workflow for the study of flavanones from Sophora flavescens.
References
- 1. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seven new prenylated flavanones from the roots of Sophora flavescens and their anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four new flavonoids from Sophora flavescens and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial and antiandrogen flavonoids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
A Comparative Guide to (2S)-2'-methoxykurarinone and Other Natural RANKL Pathway Inhibitors for Osteoclastogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of (2S)-2'-methoxykurarinone on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. It offers an objective comparison with other natural compounds known to modulate this pathway, supported by experimental data and detailed protocols to aid in research and development.
Introduction to RANKL Pathway and Osteoclastogenesis
The RANKL pathway is a critical signaling cascade that regulates the differentiation and activation of osteoclasts, the cells responsible for bone resorption. Dysregulation of this pathway is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases. As such, the RANKL signaling cascade presents a key therapeutic target for the development of novel anti-resorptive agents. This compound, a flavonoid isolated from the roots of Sophora flavescens, has emerged as a promising natural inhibitor of this pathway.[1] This guide evaluates its efficacy in comparison to other natural RANKL inhibitors.
Comparative Analysis of Natural RANKL Pathway Inhibitors
This compound inhibits osteoclast differentiation and bone resorption by down-regulating RANKL-induced signaling pathways.[1] A comparative analysis with other natural compounds reveals a variety of mechanisms and potencies in the modulation of the RANKL pathway.
| Compound | Source | Mechanism of Action on RANKL Pathway | Quantitative Data (Potency) |
| This compound | Sophora flavescens | Inhibits RANKL-induced osteoclast differentiation in a dose-dependent manner. Suppresses the Akt, p38, JNK, c-Fos, and NFATc1 pathways.[1] | Dose-dependent inhibition of osteoclast formation observed at concentrations from 1-10 µM.[1] |
| Myricitrin | Myrica cerifera and other plants | Suppresses RANKL-induced osteoclastogenesis. Reduces the expression of RANKL and IL-6.[2] | Dose-dependent reduction in TRAP-positive multinucleated osteoclasts.[3] |
| Astilbin | Smilax glabra and other plants | Inhibits RANKL-induced osteoclast formation and function in a dose-dependent manner. Suppresses the activity of NFATc1 and c-Fos and blocks Ca2+ oscillations and the NF-κB and MAPK pathways.[4] | Significant inhibition of osteoclast differentiation at 5 and 10 μmol/L.[4] |
| Stephanine | Stephania plants | Binds directly to RANK and RANKL, disrupting their interaction. Inhibits RANKL-stimulated RANK-TRAF6 binding and subsequent signaling pathways.[5][6][7] | K D values of 3.7 µM for binding to RANK and 76.47 µM for binding to RANKL.[5][7] |
| 2-Methoxystypandrone | Polygonum cuspidatum | Inhibits RANKL-mediated osteoclastogenesis by preventing the formation of TRAF6-TAK1 signaling complexes. Suppresses nuclear translocation of NF-κB, c-Fos, and NFATc1.[8][9] | IC50 for inhibition of TRAP activity in RAW264.7 cells is approximately 3 µM.[8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathways and workflows.
Detailed Experimental Protocols
Osteoclast Differentiation Assay
This protocol describes the induction of osteoclast differentiation from bone marrow macrophages (BMMs) or RAW264.7 cells.
-
Cell Seeding:
-
For BMMs, isolate cells from the long bones of mice and culture in α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF for 3 days. Seed the adherent cells in 96-well plates at a density of 8 x 10³ cells/well.
-
For RAW264.7 cells, seed at a density of 5 x 10³ cells/well in a 96-well plate.
-
-
Induction of Differentiation:
-
Incubation:
-
Incubate the plates for 4-6 days at 37°C in a 5% CO₂ incubator. Replace the medium every 2 days with fresh medium containing M-CSF, RANKL, and the test compounds.
-
-
Analysis:
-
After the incubation period, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts. This staining method allows for their visualization and quantification.
-
Fixation:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with distilled water.
-
Prepare the TRAP staining solution containing naphthol AS-MX phosphate as a substrate and Fast Red Violet LB salt in a sodium tartrate buffer (pH 5.2).
-
Incubate the cells with the TRAP staining solution for 30-60 minutes at 37°C.
-
-
Visualization:
-
Wash the cells with distilled water.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) will appear red/purple and are counted as osteoclasts.
-
Counterstain with a nuclear stain like DAPI or Hoechst to visualize the nuclei.
-
Capture images using a light microscope.
-
Western Blot Analysis for RANKL Signaling Proteins
This protocol details the detection of key proteins in the RANKL signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Culture BMMs or RAW264.7 cells with M-CSF and RANKL, with or without the test compound, for the desired time points (e.g., 0, 15, 30, 60 minutes for phosphorylation studies; or longer for total protein expression).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, p-Akt, c-Fos, NFATc1, and a loading control like β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions generally range from 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
-
In Vivo Cross-Validation
To validate the in vitro findings, in vivo studies using animal models of osteoporosis are essential. The ovariectomized (OVX) mouse or rat model is a commonly used and well-established model for postmenopausal osteoporosis.[2][13][14][15]
Ovariectomized (OVX) Rodent Model
-
Surgical Procedure:
-
Female mice or rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to increased bone resorption and bone loss. Sham-operated animals serve as controls.
-
-
Treatment:
-
Following a recovery period, animals are treated with this compound or other test compounds via oral gavage or other appropriate routes for a specified duration (e.g., 4-8 weeks). A vehicle-treated OVX group serves as a negative control.
-
-
Analysis of Bone Parameters:
-
Micro-computed Tomography (µCT): At the end of the treatment period, femurs and/or tibiae are collected for µCT analysis to assess bone microarchitecture, including bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Histomorphometry: Bone sections are prepared and stained with TRAP to quantify osteoclast numbers and surface. Other stains like H&E and von Kossa can be used to assess overall bone morphology and mineralization.
-
Serum Biomarkers: Blood samples are collected to measure serum levels of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX-I) for bone resorption and procollagen type I N-terminal propeptide (P1NP) for bone formation.
-
While specific in vivo data for this compound is not yet extensively published, the inhibitory effects observed in vitro strongly suggest its potential as a therapeutic agent for bone loss. Further in vivo studies are warranted to confirm its efficacy and safety profile.
Conclusion
This compound demonstrates significant inhibitory effects on the RANKL signaling pathway, positioning it as a compelling candidate for further investigation in the context of bone diseases characterized by excessive osteoclast activity. This guide provides a comparative framework and detailed methodologies to facilitate such research. The presented data and protocols offer a solid foundation for the cross-validation and continued exploration of this compound and other natural compounds as potential therapeutics for bone disorders.
References
- 1. This compound inhibits osteoclastogenesis and bone resorption through down-regulation of RANKL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Astilbin prevents bone loss in ovariectomized mice through the inhibition of RANKL‐induced osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stephanine Protects Against Osteoporosis by Suppressing Osteoclastogenesis via Inhibition of the RANKL-RANK Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stephanine Protects Against Osteoporosis by Suppressing Osteoclastogenesis via Inhibition of the RANKL—RANK Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxystypandrone represses RANKL-mediated osteoclastogenesis by down-regulating formation of TRAF6–TAK1 signalling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methoxystypandrone represses RANKL-mediated osteoclastogenesis by down-regulating formation of TRAF6-TAK1 signalling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSF Potently Augments RANKL-Induced Resorption Activation in Mature Human Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Osteoporosis Model - Aginko Research [aginko.com]
- 14. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]
- 15. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Clinical Potential of (2S)-2'-methoxykurarinone: A Comparative Analysis Against Existing Drugs
For Immediate Release
Jeonju, Republic of Korea – In the dynamic landscape of drug discovery, natural compounds are increasingly scrutinized for their therapeutic potential. A noteworthy candidate, (2S)-2'-methoxykurarinone, a flavanone isolated from the roots of Sophora flavescens, is demonstrating promising bioactivity. This guide offers a comparative analysis of this compound against existing drugs in two key therapeutic areas: Alzheimer's disease and inflammatory skin disorders. This objective comparison is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Existing Therapies
| Therapeutic Area | Target | This compound | Existing Drugs | Key Differentiator |
| Alzheimer's Disease | BACE1 | Inhibitor | BACE1 Inhibitors (e.g., Verubecestat, Lanabecestat) | Natural origin, potential for different binding kinetics and off-target profile. |
| Inflammatory Skin Disorders | Inflammatory Pathways | Suppresses CCL27 via NF-κB inhibition and HO-1 induction | Topical Corticosteroids, Calcineurin Inhibitors | Novel mechanism involving heme oxygenase-1 induction. |
In-Depth Analysis: Alzheimer's Disease and BACE1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research. Its inhibition aims to reduce the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.
Quantitative Comparison of BACE1 Inhibitory Activity
This compound has been identified as a BACE1 inhibitor. The following table compares its in vitro potency with that of other lavandulyl flavanones from Sophora flavescens and selected clinical trial candidates.
| Compound | Type | BACE1 IC50 | Source |
| This compound | Natural Flavanone | 5.2 µM | [1] |
| Kurarinone | Natural Flavanone | 3.3 µM | [1] |
| Sophoraflavanone G | Natural Flavanone | 8.4 µM | [1] |
| Leachianone A | Natural Flavanone | 2.6 µM | [1] |
| Verubecestat (MK-8931) | Synthetic | ~14 nM | |
| Lanabecestat (AZD3293) | Synthetic | ~16 nM |
Note: IC50 values for clinical trial candidates are approximated from publicly available data and may vary based on assay conditions.
The data indicates that while this compound demonstrates BACE1 inhibitory activity, its potency is modest compared to synthetic inhibitors that have progressed to clinical trials. However, its novel chemical scaffold as a lavandulyl flavanone may offer a different kinetic profile and a basis for the development of more potent derivatives. All the tested lavandulyl flavanones, including this compound, were found to be non-competitive inhibitors of BACE1.[1]
Experimental Protocol: BACE1 Inhibition Assay
The inhibitory activity of this compound against BACE1 was determined using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant human BACE1
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation of amyloid precursor protein)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound and other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in assay buffer to various concentrations.
-
In the wells of a 96-well plate, the recombinant BACE1 enzyme is pre-incubated with the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature.
-
The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (vehicle-treated) reaction.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
BACE1 Inhibition Signaling Pathway
References
Evaluating the Target Specificity of (2S)-2'-methoxykurarinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2S)-2'-methoxykurarinone, a natural flavanone isolated from the roots of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antineoplastic, and antidiabetic effects. Understanding the specificity of its molecular targets is crucial for its development as a potential therapeutic agent. This guide provides a comparative evaluation of this compound's known targets, presenting available quantitative data alongside that of other relevant compounds and detailing the experimental protocols for target validation.
Quantitative Data Summary
While comprehensive quantitative data for this compound across all its putative targets is not yet fully available in the public domain, existing data for its α-glucosidase inhibitory activity is presented below. To provide a framework for evaluating its potential specificity, this table also includes IC50 values for a range of inhibitors targeting pathways modulated by this compound.
| Target/Pathway | Compound | IC50/EC50 |
| α-Glucosidase | This compound | 155 µM [1] |
| Acarbose | Varies (e.g., 208.53 µg/mL) | |
| Isoscutellarein‐8‐O‐β‐D‐glucopyranoside | 1.40 µg/mL | |
| PTP1B | Isoderrone | 22.7 ± 1.7 µM |
| Trodusquemine (MSI-1436) | 1 µM | |
| Ertiprotafib | 1.6 to 29 µM | |
| BACE1 | Verubecestat (MK-8931) | 2.2 nM |
| Lanabecestat (LY3314814) | 0.6 nM | |
| AZD3839 | 4.8 nM (Aβ40 reduction) | |
| NF-κB | Ro 106–9920 | < 1 nM |
| IMD-0354 | 292 nM | |
| Ecteinascidin 743 | 20 nM | |
| HO-1 Induction | SRI-37618 | < 10 µM (EC50) |
| Broxaldine | < 10 µM (EC50) |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols used to assess its activity.
References
Independent Verification of Kurarinone's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and anticancer bioactivities of kurarinone, a natural flavanone, with established alternatives. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key bioassays are provided. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action.
Anti-Inflammatory Bioactivity Comparison
Kurarinone has demonstrated significant anti-inflammatory properties. This section compares its activity with Betulinic Acid, another natural compound with anti-inflammatory effects, and Dexamethasone, a widely used steroidal anti-inflammatory drug.
Quantitative Data Summary
| Compound | Assay | Cell Line/Model | Target | IC50 / Effect | Citation |
| Kurarinone | Nitric Oxide (NO) Production | RAW 264.7 macrophages | iNOS | Inhibition of NO production at micromolar concentrations. | [1] |
| Cytokine mRNA Expression | RAW 264.7 macrophages | IL-1β, iNOS | Marked suppression of LPS-induced mRNA expression. | [2] | |
| Cytokine Secretion | Collagen-induced arthritis mice | TNF-α, IL-6, IFN-γ, IL-17A | Decreased serum and paw tissue levels at 100 mg/kg/day. | ||
| Betulinic Acid | Cytokine Release | Human PBMCs | IL-6 | IC50 of 21 μmol/L (in a mixture). | [3] |
| T-cell Proliferation | Human T-lymphocytes | IC50 > 50 μg/mL. | [3] | ||
| NF-κB Pathway | RA FLS | IL-1β, IL-6, IL-8, IL-17A mRNA | Down-regulation of expression. | [4] | |
| Dexamethasone | Cytokine Secretion | Human retinal pericytes | G-CSF, GM-CSF, MIP-1α, IL-6, RANTES | IC50 of 2-6 nM. | [5] |
| Cytokine Secretion | Human whole blood | IL-1β, IL-6, IL-8, TNF-α, IL-2, IL-4, IL-10, IFN-γ | Significant inhibition from 1 to 100 nM. | [6] | |
| Nitric Oxide Production | LPS-challenged rats | NO | IC50 of 1.8 ng·mL⁻¹. | [7] |
Signaling Pathway
Kurarinone exerts its anti-inflammatory effects primarily through the modulation of the Keap1-Nrf2 and NF-κB signaling pathways.
Caption: Kurarinone inhibits inflammation via Keap1-Nrf2 and NF-κB pathways.
Anticancer Bioactivity Comparison
Kurarinone has shown promising anticancer activity across various cancer cell lines. This section compares its efficacy against the well-established chemotherapeutic agent, Doxorubicin.
Quantitative Data Summary
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Kurarinone | H1688 | Small-cell lung cancer | 12.5 | [1] |
| H146 | Small-cell lung cancer | 30.4 | [1] | |
| HeLa | Cervical cancer | 36 | [8] | |
| A375 | Melanoma | 62 | [8] | |
| HL-60 | Human myeloid leukemia | 18.5 | [1] | |
| PC3 | Prostate cancer | 24.7 | [1] | |
| Doxorubicin | A549 | Lung cancer | 1.50 | [9] |
| HeLa | Cervical cancer | 1.00 | [9] | |
| PC3 | Prostate cancer | 8.00 | [9] | |
| LNCaP | Prostate cancer | 0.25 | [9] | |
| HepG2 | Hepatocellular carcinoma | 12.18 | ||
| MCF-7 | Breast cancer | 2.50 |
Signaling Pathway
Kurarinone induces apoptosis in cancer cells by modulating key signaling pathways including STAT3 and Akt, and by affecting the expression of apoptosis-related proteins.
Caption: Kurarinone induces cancer cell apoptosis via multiple pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants after treatment with the test compounds and stimuli (e.g., LPS).
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Addition: Add 50 µL of supernatant or standard to a 96-well plate. Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running a defined amount of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Betulinic acid improves TNF- α-induced insulin resistance by inhibiting negative regulator of insulin signalling and inflammation-activated protein kinase in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2S)-2'-methoxykurarinone: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (2S)-2'-methoxykurarinone, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, the following procedures are based on established best practices for the management of hazardous laboratory chemicals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EH&S) guidelines and your laboratory's specific chemical hygiene plan. All personnel handling chemical waste must be trained in proper waste management procedures.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
Quantitative Data Summary
For proper waste documentation and labeling, the following key chemical identifiers for this compound should be used.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2'-O-Methylkurarinone, (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one[1] |
| CAS Number | 270249-38-2[1][2] |
| Molecular Formula | C₂₇H₃₂O₆[1] |
| Molecular Weight | 452.5 g/mol [1] |
| Appearance | Typically a solid powder[3] |
Step-by-Step Disposal Protocol
Given the lack of specific hazard data for this compound, it must be treated as hazardous chemical waste.[4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6][7]
1. Waste Characterization and Segregation:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container suitable for liquid hazardous waste.
-
Do not mix with other incompatible waste streams. For instance, keep organic solvent solutions separate from aqueous waste.[9]
-
-
Contaminated Materials:
-
Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.[3]
-
Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[10]
-
2. Container Selection and Labeling:
-
Container Choice: Use appropriate, leak-proof containers that are compatible with the chemical waste. Plastic containers are often preferred for their durability.[5][6] The container must have a secure, tight-fitting lid and be in good condition.[8]
-
Labeling: As soon as waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EH&S department.[4][5] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5][8]
-
For mixtures, list all chemical components and their approximate concentrations.[5]
-
The date of waste generation.[5]
-
The principal investigator's name, laboratory room number, and contact information.[5]
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[6]
-
This area should be a cool, dry, and well-ventilated space, away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions. For example, keep this organic compound away from strong oxidizing agents.[3]
-
Keep waste containers closed except when adding waste.[6][8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[4][6]
-
Follow their specific procedures for waste collection requests.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in your satellite accumulation area.[6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. biorlab.com [biorlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. benchchem.com [benchchem.com]
- 10. essex.ac.uk [essex.ac.uk]
Navigating the Safe Handling of (2S)-2'-methoxykurarinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling (2S)-2'-methoxykurarinone, a bioactive compound isolated from Sophora flavescens.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles and information for similar compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from potential splashes of the compound, especially when in solution. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal absorption, which is a potential route of exposure for many bioactive compounds. |
| Body Protection | A standard laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A multi-purpose combination respirator cartridge may be necessary if working in a poorly ventilated area or if aerosols or dust are generated. | Minimizes the risk of inhaling fine particles or aerosols of the compound. |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Storage Conditions: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C or -80°C may be recommended, particularly for solutions.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2][3]
Spill Management:
In the event of a spill, follow these general procedures:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Place the contained spill in a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Experimental Protocols: General Guidance
While specific experimental protocols for this compound were not found, the following provides a general workflow for the extraction and handling of similar bioactive compounds from plant materials.
General Extraction and Handling Workflow:
-
Material Preparation: The source material, such as the roots of Sophora flavescens, is typically dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is then extracted with an appropriate solvent (e.g., ethanol, methanol, ethyl acetate) using methods such as maceration, sonication, or Soxhlet extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: this compound can be isolated from the crude extract using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The purified compound is then characterized using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Throughout this process, it is imperative to adhere to the PPE and handling guidelines mentioned above.
Visualizing the Workflow
The following diagram illustrates a typical workflow for handling a research chemical like this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
